Morpholine, 4-(1-cyclohexen-1-yl)-
Description
The exact mass of the compound Morpholine, 4-(1-cyclohexen-1-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42450. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholine, 4-(1-cyclohexen-1-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholine, 4-(1-cyclohexen-1-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohexen-1-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFBBQJYPGOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060967 | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
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Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670-80-4 | |
| Record name | 1-Morpholinocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholinocyclohexene | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42450 | |
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| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
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| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
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| Record name | N-(cyclohex-1-en-1-yl)morpholine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.528 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Morpholinocyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU852CQR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical and chemical properties of 1-(N-morpholino)cyclohex-1-ene
This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(N-morpholino)cyclohex-1-ene, a versatile intermediate in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Physical Properties
1-(N-morpholino)cyclohex-1-ene, also known as N-(1-Cyclohexen-1-yl)morpholine, is a cyclic enamine.[1] It is a colorless to light yellow or light orange liquid with a distinct amine-like odor.[2][3][4][5] This compound is recognized for its utility as a building block in the synthesis of complex organic molecules.[5]
Table 1: Physical and Chemical Properties of 1-(N-morpholino)cyclohex-1-ene
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO | [2][5][6] |
| Molecular Weight | 167.25 g/mol | [2][5][7] |
| CAS Number | 670-80-4 | [2][5] |
| Appearance | Clear, colorless to light yellow/orange liquid | [2][4][5] |
| Density | 0.995 - 1.02 g/mL at 25 °C | [2][5] |
| Boiling Point | 118-120 °C at 10 mm Hg | [2][3] |
| Refractive Index (n²⁰/D) | 1.510 - 1.524 | [2][5] |
| Flash Point | 155 °F (68.3 °C) | [2][8][9] |
| Purity | >97.0% (GC) | [4][5] |
| Storage Conditions | 0 - 8 °C, under inert gas, protected from moisture | [2][5][10] |
Synthesis and Experimental Protocols
1-(N-morpholino)cyclohex-1-ene is commonly synthesized via the condensation reaction of cyclohexanone and morpholine, catalyzed by an acid such as p-toluenesulfonic acid. This reaction is a general method for preparing enamines from secondary aliphatic amines and cyclohexanone or cyclopentanone.[11]
Experimental Protocol: Synthesis of 1-(N-morpholino)cyclohex-1-ene [2][3][11]
-
Reactants and Catalyst:
-
Cyclohexanone (1.0 eq.)
-
Morpholine (1.2 eq.)
-
p-Toluenesulfonic acid (0.016 eq.)
-
Anhydrous Toluene (solvent)
-
-
Procedure:
-
To a solution of morpholine in anhydrous toluene, add cyclohexanone.
-
Add the catalyst, p-toluenesulfonic acid, to the mixture.
-
Heat the reaction mixture to reflux for 4 to 5 hours, using a Dean-Stark apparatus or a water separator to remove the water formed during the reaction.[11] An excess of morpholine is used as a considerable amount dissolves in the separated water.[11]
-
After the reaction is complete (indicated by the cessation of water separation), cool the solution to room temperature.[2][3][11]
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.[2][3]
-
The crude product is then purified by vacuum distillation to yield 1-(N-morpholino)cyclohex-1-ene as a colorless liquid.[11] The typical yield is between 72% and 85%.[2][3][11]
-
Note: The product is susceptible to hydrolysis, so exposure to moisture should be minimized.[11]
Caption: Synthesis workflow for 1-(N-morpholino)cyclohex-1-ene.
Chemical Reactivity and Applications
1-(N-morpholino)cyclohex-1-ene is a valuable intermediate due to the reactivity of the enamine functional group. It serves as a nucleophile and is used in various synthetic transformations.
-
Alkylation and Acylation: Enamines derived from cyclohexanones are excellent substrates for alkylation by alkyl halides or electrophilic olefins.[11] Subsequent hydrolysis of the alkylated enamine provides a reliable route to α-monoalkylcyclohexanones.[11] The compound also undergoes C-acylation.[12]
-
Precursor to Heterocyclic Compounds: This enamine is an important precursor for synthesizing various heterocyclic compounds, such as pyridines and quinolines.[1]
-
Nucleophilic Addition: The cyclohexene ring is susceptible to nucleophilic addition reactions, which can be used to introduce additional functional groups and construct more complex molecular structures.[1]
-
Formation of Imines and Enamines: The compound's reactivity is central to nucleophilic addition reactions with amines, leading to the formation of imines and enamines.[1]
-
Industrial Applications: Beyond laboratory synthesis, it is used in the agrochemical and cosmetics industries.[2][3] It also finds application as a solvent, a corrosion inhibitor, and a component in lubricants.[2][3] In materials science, it has been used in the formulation of specialty polymers and coatings to enhance durability.[5]
Spectroscopic Data
Spectroscopic data for 1-(N-morpholino)cyclohex-1-ene is available through various chemical databases. This includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are crucial for structure confirmation and purity assessment.[6][13]
Safety and Handling
1-(N-morpholino)cyclohex-1-ene is considered a hazardous substance and requires careful handling.[10][14]
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Precautionary Statements (selected) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of water.[7][9][10] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][9][10] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[7][9] |
Handling Recommendations:
-
Work in a well-ventilated area or under a fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Keep away from heat, sparks, and open flames.[10]
-
Store in a refrigerator under an inert atmosphere, protected from moisture.[10]
-
Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
References
- 1. fiveable.me [fiveable.me]
- 2. N-(1-Cyclohexen-1-yl)morpholine | 670-80-4 [chemicalbook.com]
- 3. N-(1-Cyclohexen-1-yl)morpholine CAS#: 670-80-4 [m.chemicalbook.com]
- 4. 1-Morpholino-1-cyclohexene | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Morpholine, 4-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 7. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Morpholino-1-cyclohexene | CAS#:670-80-4 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. N-(1-Cyclohexen-1-yl)morpholine(670-80-4) 1H NMR [m.chemicalbook.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Spectroscopic Profile of 4-(1-cyclohexen-1-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(1-cyclohexen-1-yl)morpholine, a versatile intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for 4-(1-cyclohexen-1-yl)morpholine is summarized in the following tables, providing a clear and concise reference for its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for 4-(1-cyclohexen-1-yl)morpholine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.75 | t | 1H | =CH (vinyl) |
| ~3.70 | t | 4H | -N-CH₂- (morpholine) |
| ~2.75 | t | 4H | -O-CH₂- (morpholine) |
| ~2.15 | m | 4H | Allylic CH₂ |
| ~1.65 | m | 4H | CH₂ |
Table 2: ¹³C NMR Data for 4-(1-cyclohexen-1-yl)morpholine
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | =C-N (vinylic) |
| ~100.0 | =CH (vinylic) |
| ~67.0 | -O-CH₂- (morpholine) |
| ~50.0 | -N-CH₂- (morpholine) |
| ~29.0 | Allylic CH₂ |
| ~25.0 | CH₂ |
| ~23.0 | CH₂ |
Table 3: ¹⁵N NMR Data for 4-(1-cyclohexen-1-yl)morpholine
| Chemical Shift (δ) ppm | Reference |
| Not explicitly found in search results | Expected in the enamine region |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: IR Absorption Data for 4-(1-cyclohexen-1-yl)morpholine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2930 | Strong | C-H stretch (alkane) |
| ~2850 | Strong | C-H stretch (alkane) |
| ~1650 | Medium | C=C stretch (enamine) |
| ~1120 | Strong | C-O-C stretch (ether) |
| ~1115 | Strong | C-N stretch (amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Mass Spectrometry Data for 4-(1-cyclohexen-1-yl)morpholine
| m/z | Relative Intensity | Assignment |
| 167 | High | [M]⁺ (Molecular Ion) |
| 108 | Moderate | [M - C₄H₇O]⁺ |
| 166 | Moderate | [M - H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of 4-(1-cyclohexen-1-yl)morpholine is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is acquired to simplify the signals to singlets for each unique carbon.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
As a liquid, the IR spectrum of 4-(1-cyclohexen-1-yl)morpholine can be obtained using the following methods:
-
Neat Liquid (Capillary Cell): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.
-
Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty cell or clean ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system for separation and purification. A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of 4-(1-cyclohexen-1-yl)morpholine.
Caption: Logical workflow for the structural elucidation of 4-(1-cyclohexen-1-yl)morpholine using spectroscopic methods.
Navigating Reaction Pathways: A Technical Guide to Thermodynamic and Kinetic Control in Enamine Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The regioselective formation of enamines from unsymmetrical ketones is a critical aspect of modern organic synthesis, with significant implications for drug discovery and development. The ability to selectively form either the thermodynamically or kinetically controlled enamine product allows for precise control over subsequent reactions, such as alkylations and acylations, which are fundamental in the construction of complex molecular architectures. This guide provides an in-depth exploration of the principles governing thermodynamic versus kinetic control in enamine formation, with a practical focus on the reaction of 2-methylcyclohexanone with pyrrolidine. It offers detailed experimental protocols, quantitative data analysis, and visual representations of reaction mechanisms and workflows to equip researchers with the knowledge to effectively harness this powerful synthetic tool.
Introduction: The Dichotomy of Control in Enamine Synthesis
Enamine chemistry, pioneered by Gilbert Stork, has become an indispensable tool in the synthetic organic chemist's arsenal. Enamines, being neutral equivalents of enolates, offer a milder and often more selective approach to the functionalization of carbonyl compounds.[1][2] When an unsymmetrical ketone reacts with a secondary amine, the potential exists for the formation of two regioisomeric enamines. The distribution of these products is dictated by the principles of thermodynamic and kinetic control, where reaction conditions determine whether the more stable product (thermodynamic) or the faster-forming product (kinetic) is favored.[3] Understanding and manipulating these reaction pathways is paramount for achieving desired synthetic outcomes, particularly in the complex multi-step syntheses common in drug development.[4][5]
The Mechanism of Enamine Formation
The formation of an enamine is a reversible, acid-catalyzed process that proceeds through two key stages:
-
Formation of a Carbinolamine: The reaction initiates with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer to yield a tetrahedral intermediate known as a carbinolamine.[6][7]
-
Dehydration to the Enamine: The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Elimination of water leads to the formation of an iminium ion. Subsequent deprotonation of an α-carbon by a base (such as another molecule of the amine) yields the final enamine product.[6][7]
The regioselectivity of the final deprotonation step is the crux of thermodynamic versus kinetic control.
Thermodynamic vs. Kinetic Product: A Case Study of 2-Methylcyclohexanone
The reaction of 2-methylcyclohexanone with a secondary amine, such as pyrrolidine, is a classic example used to illustrate the principles of regioselective enamine formation. Two possible products can be formed: the kinetic enamine, where the double bond is formed with the less substituted α-carbon, and the thermodynamic enamine, where the double bond is with the more substituted α-carbon.
-
Kinetic Product: The kinetic enamine is formed faster because the proton on the less substituted α-carbon (C6) is more sterically accessible for deprotonation.[3]
-
Thermodynamic Product: The thermodynamic enamine, with the more substituted double bond, is generally considered to be the more stable isomer due to hyperconjugation. However, a significant steric interaction, known as A1,3 strain (allylic 1,3-strain), arises between the methyl group at C2 and the substituents on the nitrogen atom of the enamine. This strain can destabilize the more substituted isomer, often making the less substituted enamine the thermodynamically favored product as well.[5][8]
"2-Methylcyclohexanone" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11482&t=l", label="", shape=none]; "Pyrrolidine" [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8029&t=l", label="", shape=none]; "Iminium_Ion" [label="Iminium Ion Intermediate"]; "Kinetic_Product" [label="Kinetic Enamine\n(Less Substituted)"]; "Thermo_Product" [label="Thermodynamic Enamine\n(More Substituted)"];
"2-Methylcyclohexanone" -> "Iminium_Ion" [label="+ Pyrrolidine, -H₂O"]; "Pyrrolidine" -> "Iminium_Ion" [style=invis]; "Iminium_Ion" -> "Kinetic_Product" [label="Deprotonation at C6\n(Favored kinetically and often thermodynamically)"]; "Iminium_Ion" -> "Thermo_Product" [label="Deprotonation at C2\n(Disfavored due to A1,3 Strain)"]; } .dot Caption: Regioselective enamine formation from 2-methylcyclohexanone.
Quantitative Analysis of Isomer Ratios
The ratio of kinetic to thermodynamic enamine products can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The vinylic protons of the two isomers resonate at distinct chemical shifts, allowing for their integration and the calculation of their relative abundance in the reaction mixture. Gas chromatography-mass spectrometry (GC-MS) can also be employed for the separation and quantification of the isomers.
| Condition | Temperature | Time | Solvent | Product Ratio (Kinetic:Thermodynamic) | Reference |
| Kinetic Control | 0 °C | 1 h | Benzene | >95:5 | Fictional, representative data |
| Thermodynamic Control | Reflux (80 °C) | 24 h | Benzene with TsOH | ~80:20 | Fictional, representative data |
Note: The provided data is representative and intended for illustrative purposes. Actual ratios may vary based on the specific reaction conditions and the secondary amine used. The less substituted enamine is often the major product under both kinetic and thermodynamic conditions due to the destabilizing A1,3 strain in the more substituted isomer.[8][9]
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the enamine product by atmospheric moisture.
-
Solvents should be anhydrous.
-
Secondary amines should be distilled prior to use.
Protocol for Kinetically Controlled Enamine Formation
This protocol aims to form the less substituted enamine from 2-methylcyclohexanone and pyrrolidine under conditions that favor the faster-forming product.
Materials:
-
2-methylcyclohexanone
-
Pyrrolidine
-
Anhydrous benzene (or toluene)
-
Round-bottom flask with a magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Inert gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser under a nitrogen atmosphere, add 2-methylcyclohexanone (1.0 eq) and anhydrous benzene (approx. 0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add freshly distilled pyrrolidine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour.
-
The progress of the reaction can be monitored by taking aliquots and analyzing them by GC-MS or ¹H NMR to determine the ratio of the enamine isomers.
-
For subsequent reactions (e.g., Stork enamine alkylation), the enamine is typically used in situ without isolation.
Protocol for Thermodynamically Controlled Enamine Formation
This protocol is designed to allow the enamine isomers to equilibrate, favoring the formation of the more stable (thermodynamic) product.
Materials:
-
2-methylcyclohexanone
-
Pyrrolidine
-
Anhydrous benzene (or toluene)
-
p-Toluenesulfonic acid (TsOH) monohydrate (catalytic amount)
-
Round-bottom flask with a magnetic stirrer
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Inert gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser under a nitrogen atmosphere, add 2-methylcyclohexanone (1.0 eq), pyrrolidine (1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.01 eq), and anhydrous benzene.
-
Heat the mixture to reflux using a heating mantle. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the enamine products.
-
Continue to reflux for 12-24 hours to ensure that the enamine isomers have reached thermodynamic equilibrium.
-
Monitor the reaction by GC-MS or ¹H NMR to confirm the completion of the reaction and determine the final isomer ratio.
-
After cooling to room temperature, the enamine can be used for the next synthetic step.
Applications in Drug Development
The ability to regioselectively form and subsequently alkylate or acylate enamines via the Stork enamine synthesis is a cornerstone of modern synthetic chemistry with profound implications for drug discovery.[1][2][10] This methodology allows for the construction of complex carbon skeletons and the introduction of diverse functional groups at specific positions, which is crucial for the synthesis of novel drug candidates and the optimization of lead compounds. The stereoselective control offered by chiral enamines further expands the synthetic possibilities, enabling the synthesis of enantiomerically pure pharmaceuticals.[4]
Conclusion
The selective formation of enamines under either thermodynamic or kinetic control is a powerful and versatile strategy in organic synthesis. By carefully manipulating reaction conditions such as temperature, reaction time, and catalysis, researchers can direct the outcome of the reaction to favor the desired regioisomer. A thorough understanding of the underlying mechanistic principles, particularly the role of steric factors like A1,3 strain, is essential for predicting and controlling the regioselectivity. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers in academia and the pharmaceutical industry to effectively apply these principles to their synthetic challenges, thereby accelerating the discovery and development of new medicines.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. homework.study.com [homework.study.com]
- 10. chemistnotes.com [chemistnotes.com]
Methodological & Application
Application Notes and Protocols for Stork Enamine Alkylation Using 4-(1-cyclohexen-1-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stork enamine alkylation is a powerful and versatile method for the α-alkylation of ketones and aldehydes.[1][2] This method offers a milder alternative to direct enolate alkylation, often avoiding issues such as polyalkylation and self-condensation.[1] The reaction proceeds through three main steps: the formation of an enamine from a carbonyl compound and a secondary amine, the alkylation of the enamine, and subsequent hydrolysis of the resulting iminium salt to yield the α-alkylated carbonyl compound.[1][3]
This document provides detailed application notes and protocols for the use of 4-(1-cyclohexen-1-yl)morpholine, the enamine derived from cyclohexanone and morpholine, in Stork enamine alkylation reactions. Morpholine is a commonly used secondary amine for this transformation due to the stability and reactivity of the resulting enamine.
Key Advantages of Using 4-(1-cyclohexen-1-yl)morpholine
-
Regioselectivity: In the case of unsymmetrical ketones, the Stork enamine alkylation using morpholine often favors the formation of the less substituted enamine, leading to alkylation at the less hindered α-carbon.
-
Avoidance of Harsh Conditions: The reaction does not require strong bases like lithium diisopropylamide (LDA), making it compatible with a wider range of functional groups.
-
Control over Mono-alkylation: The method is well-suited for mono-alkylation, minimizing the formation of poly-alkylated byproducts that can be problematic in direct enolate alkylations.
-
Versatility of Electrophiles: A variety of electrophiles can be used, including activated alkyl halides (e.g., allyl, benzyl halides), α-halo ketones, and Michael acceptors.[2][3]
Reaction Mechanism and Workflow
The overall process involves the formation of the enamine, its reaction with an electrophile, and the final hydrolysis step.
Caption: General workflow of the Stork enamine alkylation.
The mechanism involves the nucleophilic attack of the enamine's β-carbon on the electrophile, forming a resonance-stabilized iminium salt. This intermediate is then hydrolyzed to regenerate the carbonyl group.
Caption: Simplified reaction mechanism of Stork enamine alkylation.
Experimental Protocols
Protocol 1: Synthesis of 4-(1-cyclohexen-1-yl)morpholine
This protocol is adapted from a procedure in Organic Syntheses.[4]
Materials:
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid
-
Toluene
Equipment:
-
Round-bottomed flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
Procedure:
-
To a 1-liter round-bottomed flask, add cyclohexanone (1.50 moles), morpholine (1.80 moles), p-toluenesulfonic acid (1.5 g), and 300 mL of toluene.[4]
-
Assemble the flask with a water separator and a reflux condenser.[4]
-
Heat the mixture to reflux. The separation of water should begin promptly. Continue refluxing for 4-5 hours until water separation ceases.[4]
-
After cooling, reconfigure the apparatus for distillation.
-
Distill off the toluene at atmospheric pressure.
-
Distill the remaining residue under reduced pressure. Collect the product, 4-(1-cyclohexen-1-yl)morpholine, at 118–120 °C/10 mmHg.[4]
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass | Yield (%) | Boiling Point (°C/mmHg) |
| Cyclohexanone | 98.14 | 1.50 | 147 g | - | - |
| Morpholine | 87.12 | 1.80 | 157 g | - | - |
| 4-(1-cyclohexen-1-yl)morpholine | 167.25 | - | 180-200 g | 72-80 | 118-120/10 |
Notes:
-
An excess of morpholine is used to account for its solubility in the water that is removed.[4]
-
The enamine is sensitive to hydrolysis, so moisture should be excluded from the reaction and storage.[4]
Protocol 2: α-Alkylation of Cyclohexanone via its Morpholine Enamine
This is a general procedure for the alkylation of 4-(1-cyclohexen-1-yl)morpholine with a reactive alkyl halide.
Materials:
-
4-(1-cyclohexen-1-yl)morpholine
-
Alkyl halide (e.g., benzyl bromide, allyl bromide, methyl iodide)
-
Anhydrous solvent (e.g., dioxane, acetonitrile, or benzene)
-
Water
-
Dilute hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Extraction solvent (e.g., diethyl ether)
Equipment:
-
Round-bottomed flask
-
Stirring apparatus
-
Dropping funnel (optional)
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 4-(1-cyclohexen-1-yl)morpholine (1.0 eq) in an anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.0-1.2 eq) to the solution. For highly reactive halides, this may be done dropwise at room temperature or below. For less reactive halides, the mixture may need to be heated to reflux.
-
Stir the reaction mixture for a period of time, which can range from a few hours to overnight, depending on the reactivity of the alkyl halide. Monitor the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, add water to the mixture and stir for an additional 1-2 hours to hydrolyze the iminium salt.
-
Acidify the mixture with dilute hydrochloric acid and extract the aqueous layer with diethyl ether (or another suitable organic solvent).
-
Wash the combined organic layers with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data for Representative Alkylations:
| Electrophile | Product | Typical Yield (%) | Notes |
| Methyl Iodide | 2-Methylcyclohexanone | 50-60 | Reaction is often performed in a solvent like acetonitrile at reflux. |
| Allyl Bromide | 2-Allylcyclohexanone | 60-75 | Typically reacts readily at room temperature or with gentle heating. |
| Benzyl Bromide | 2-Benzylcyclohexanone | 65-80 | Benzyl halides are good electrophiles for this reaction. |
Note: Yields are approximate and can vary based on reaction scale, purity of reagents, and specific conditions used.
Applications in Drug Development and Organic Synthesis
The Stork enamine alkylation is a cornerstone of synthetic organic chemistry with numerous applications in the synthesis of complex molecules, including natural products and pharmaceutical agents. The ability to form carbon-carbon bonds at the α-position of a ketone in a controlled manner is crucial for building molecular complexity.
-
Natural Product Synthesis: The regioselectivity of the Stork enamine alkylation has been exploited in the total synthesis of various natural products.
-
Pharmaceutical Synthesis: The construction of substituted cyclic ketones is a common motif in many drug molecules. The mild conditions of the Stork enamine alkylation make it an attractive method in multi-step syntheses of active pharmaceutical ingredients (APIs). For instance, the morpholine moiety itself is a significant heterocycle in medicinal chemistry, found in numerous drugs with diverse pharmacological activities.[5]
-
Fine Chemical Synthesis: This reaction is widely used in the synthesis of fine chemicals and fragrances, where specific isomers of substituted ketones are required.
Troubleshooting
-
Low Yield of Enamine: Ensure anhydrous conditions and effective removal of water during the azeotropic distillation. The use of a catalytic amount of a mild acid like p-toluenesulfonic acid is crucial.
-
Low Yield of Alkylated Product:
-
Inactive Electrophile: The electrophile may be too sterically hindered or unreactive. Activated alkyl halides (allyl, benzyl) generally give better results.
-
N-Alkylation vs. C-Alkylation: While C-alkylation is generally favored, some N-alkylation can occur, especially with less reactive enamines or highly reactive electrophiles.
-
Incomplete Hydrolysis: Ensure sufficient time and acidic conditions for the complete hydrolysis of the iminium salt intermediate.
-
-
Polyalkylation: While less common than in direct enolate alkylations, it can occur if an excess of the alkylating agent is used or if the reaction conditions are not well-controlled.
By following the detailed protocols and considering the key advantages and potential troubleshooting steps outlined in these application notes, researchers can effectively utilize the Stork enamine alkylation of 4-(1-cyclohexen-1-yl)morpholine for the synthesis of a wide range of valuable α-alkylated cyclohexanones.
References
Application Note: Detailed Experimental Protocol for the Synthesis of 1-(Cyclohex-1-en-1-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enamines are versatile intermediates in organic synthesis, serving as powerful nucleophiles in alkylation and acylation reactions, most notably in the Stork enamine synthesis. The reaction of a ketone with a secondary amine, such as morpholine, provides a straightforward route to these valuable synthons. This document provides a detailed protocol for the synthesis of 1-(cyclohex-1-en-1-yl)morpholine from cyclohexanone and morpholine. The procedure is based on a classic acid-catalyzed condensation reaction where water is removed azeotropically to drive the equilibrium towards the product.[1][2] The resulting enamine is a crucial building block for constructing complex molecular architectures.[3]
Reaction Mechanism
The formation of an enamine from a ketone and a secondary amine is a reversible, acid-catalyzed dehydration reaction.[4] The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of the nitrogen atom in morpholine attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Formation of a Leaving Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group, water.
-
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as another amine molecule or the conjugate base of the catalyst) removes a proton from the alpha-carbon, forming the carbon-carbon double bond of the enamine and regenerating the acid catalyst.[5]
Experimental Protocol
This protocol is adapted from the well-established procedure published in Organic Syntheses.[1]
3.1 Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume | Notes |
| Cyclohexanone | 98.14 | 1.50 | 147 g (155 mL) | Reagent grade |
| Morpholine | 87.12 | 1.80 | 157 g (157 mL) | Reagent grade, slight excess required[1] |
| p-Toluenesulfonic acid | 172.20 | - | 1.5 g | Catalyst[1] |
| Toluene | 92.14 | - | 300 mL | Anhydrous, solvent |
Equipment:
-
1-L round-bottomed flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus (indented Claisen stillhead recommended)
-
Vacuum pump for distillation
-
Standard laboratory glassware
3.2 Synthesis Procedure
-
Setup: Assemble a 1-L round-bottomed flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser in a fume hood.
-
Charging the Flask: To the flask, add 300 mL of toluene, 147 g (1.50 moles) of cyclohexanone, 157 g (1.80 moles) of morpholine, and 1.5 g of p-toluenesulfonic acid.[1]
-
Azeotropic Dehydration: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-5 hours, or until water separation ceases.[1] The theoretical amount of water to be collected is approximately 27 mL (from 1.5 moles of reaction).
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Reconfigure the apparatus for distillation. Distill off the majority of the toluene at atmospheric pressure.[1]
-
Product Purification: Purify the remaining residue by vacuum distillation. The product, 1-(cyclohex-1-en-1-yl)morpholine, is collected as a colorless liquid at 118–120 °C under a vacuum of 10 mm Hg.[1]
3.3 Product Characterization and Storage
The purified product should be characterized to confirm its identity and purity. The enamine is susceptible to hydrolysis and should be handled and stored under anhydrous conditions.[1]
| Parameter | Expected Value | Reference |
| Yield | 180–200 g (72–80%) | [1] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 118–120 °C @ 10 mm Hg | [1] |
| Refractive Index (n_D25) | 1.5122–1.5129 | [1] |
| Molecular Formula | C₁₀H₁₇NO | [7][8] |
| Molecular Weight | 167.25 g/mol | [8] |
| CAS Number | 670-80-4 | [7] |
Storage: Store the product in a tightly sealed container under a nitrogen atmosphere in a refrigerator. The product may turn yellow upon standing, but this typically does not affect its reactivity in subsequent steps.[1]
Visualizations
Caption: Reaction scheme for the synthesis of cyclohexanone morpholine enamine.
Caption: Experimental workflow for cyclohexanone morpholine enamine synthesis.
Safety and Handling
-
General: This procedure should only be carried out by trained personnel in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Chemicals:
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or swallowed. Causes skin and eye irritation.
-
Cyclohexanone & Morpholine: Combustible liquids. Handle with care.
-
p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.
-
-
Operations:
-
The reaction is heated to reflux; ensure the apparatus is securely clamped and that cooling water is flowing through the condenser.
-
Vacuum distillation poses an implosion risk. Use appropriate glassware that is free of cracks or defects.
-
Troubleshooting
-
Low Yield:
-
Ensure all reagents are of good quality and that the solvent is anhydrous.
-
Verify that the Dean-Stark trap is functioning correctly to efficiently remove water and drive the equilibrium.
-
Confirm the reaction has gone to completion (no more water collecting) before workup.
-
-
Product Discoloration:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enamine Formation [www2.chemistry.msu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. Morpholine, 4-(1-cyclohexen-1-yl)- [webbook.nist.gov]
- 8. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 4-(1-Cyclohexen-1-yl)morpholine in Total Synthesis: A Detailed Overview
Introduction
4-(1-Cyclohexen-1-yl)morpholine, also known as 1-morpholinocyclohexene, is a highly versatile and widely utilized reagent in organic synthesis. As a cyclic enamine, its primary application lies in the formation of carbon-carbon bonds at the α-position of cyclohexanone. This application note provides a comprehensive overview of its synthesis, mechanism of action, and its pivotal role in the total synthesis of complex molecules, particularly through the Stork enamine alkylation and acylation reactions. Detailed experimental protocols are provided for both the synthesis of the enamine and its subsequent application in a key synthetic transformation.
Principle of Reactivity: The Stork Enamine Synthesis
The utility of 4-(1-cyclohexen-1-yl)morpholine is rooted in the Stork enamine synthesis, a powerful method for the α-alkylation and α-acylation of ketones.[1][2] Enamines, such as 4-(1-cyclohexen-1-yl)morpholine, serve as nucleophilic surrogates of ketone enolates. The nitrogen atom's lone pair of electrons increases the electron density of the double bond, rendering the β-carbon nucleophilic.[2] This allows for reactions with a variety of electrophiles under milder conditions than traditional enolate chemistry, often avoiding issues like polyalkylation and self-condensation.[2]
The general mechanism of the Stork enamine synthesis involves three key steps:
-
Enamine Formation: A ketone (in this case, cyclohexanone) reacts with a secondary amine (morpholine) to form the enamine.[2]
-
Nucleophilic Attack: The enamine attacks an electrophile, such as an alkyl halide, acyl halide, or a Michael acceptor, forming a new carbon-carbon bond and an intermediate iminium salt.[1][2]
-
Hydrolysis: The iminium salt is hydrolyzed, typically with aqueous acid, to regenerate the carbonyl group, yielding the α-substituted ketone.[1][2]
dot graph Stork_Enamine_Alkylation_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
// Reactants Cyclohexanone [label="Cyclohexanone"]; Morpholine [label="Morpholine"]; Enamine [label="4-(1-Cyclohexen-1-yl)morpholine", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E+)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Iminium [label="Iminium Salt Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="α-Substituted Cyclohexanone", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Nodes for steps Step1 [label="Enamine Formation\n(Acid Catalyst, -H2O)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Alkylation/\nAcylation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step3 [label="Hydrolysis\n(H3O+)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges {Cyclohexanone, Morpholine} -> Step1 [arrowhead=none, color="#5F6368"]; Step1 -> Enamine [color="#4285F4"]; Enamine -> Step2 [color="#EA4335"]; Electrophile -> Step2 [arrowhead=none, color="#5F6368"]; Step2 -> Iminium [color="#EA4335"]; Iminium -> Step3 [color="#FBBC05"]; Step3 -> Product [color="#FBBC05"]; } Figure 1: General workflow of the Stork enamine synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-(1-Cyclohexen-1-yl)morpholine
This protocol is adapted from a well-established procedure for the synthesis of enamines.[3]
Materials:
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid
-
Toluene
-
1 L Round-bottom flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a 1 L round-bottom flask, add cyclohexanone (1.50 moles), morpholine (1.80 moles), p-toluenesulfonic acid (1.5 g), and 300 mL of toluene.[3]
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the mixture to reflux. The separation of water should begin promptly. Continue refluxing for 4-5 hours, or until water ceases to collect in the separator.[3]
-
After cooling the reaction mixture to room temperature, arrange the flask for distillation.
-
Distill off the toluene at atmospheric pressure.
-
Reduce the pressure and collect the product, 4-(1-cyclohexen-1-yl)morpholine, at 118–120 °C/10 mmHg.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 72-80% | [3] |
| Boiling Point | 118–120 °C at 10 mmHg | [3] |
| Refractive Index (n_D^25) | 1.5122–1.5129 | [3] |
Protocol 2: Application in Total Synthesis - α-Alkylation via Michael Addition
Materials:
-
4-(1-Cyclohexen-1-yl)morpholine
-
Methyl vinyl ketone (or other Michael acceptor)
-
Anhydrous solvent (e.g., dioxane, benzene, or THF)
-
Glacial acetic acid
-
Water
-
Sodium acetate
-
Extraction solvent (e.g., diethyl ether)
Procedure:
-
Dissolve 4-(1-cyclohexen-1-yl)morpholine in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Michael acceptor (e.g., methyl vinyl ketone) to the solution. The reaction is often carried out at room temperature or with gentle heating.
-
Stir the reaction mixture for several hours to overnight. Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, add a mixture of glacial acetic acid, sodium acetate, and water to the reaction mixture to facilitate hydrolysis of the intermediate iminium salt.
-
Heat the mixture at reflux for 1-2 hours to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the resulting α-alkylated cyclohexanone derivative by column chromatography or distillation.
Expected Outcome: The reaction yields a 2-(3-oxobutyl)cyclohexanone derivative, a key intermediate for further elaboration in total synthesis.
dot graph Michael_Addition_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=1, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; edge [fontname="Arial"];
// Nodes Start [label="Start:\n4-(1-Cyclohexen-1-yl)morpholine\n+ Michael Acceptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Michael Addition\n(Anhydrous Solvent)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium [label="Iminium Salt Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(Aqueous Acid, Heat)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Workup & Purification\n(Extraction, Chromatography)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product:\nα-Alkylated Cyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Reaction [color="#4285F4"]; Reaction -> Iminium [color="#4285F4"]; Iminium -> Hydrolysis [color="#FBBC05"]; Hydrolysis -> Workup [color="#34A853"]; Workup -> Product [color="#34A853"]; } Figure 2: Experimental workflow for the Michael addition.
Applications in Complex Molecule Synthesis
4-(1-Cyclohexen-1-yl)morpholine is a valuable building block in the synthesis of a wide range of complex molecules, including natural products and their analogues.[4] Its ability to facilitate the regioselective formation of a new carbon-carbon bond at the less substituted α-position of cyclohexanone is a significant advantage in synthetic design.
The resulting α-functionalized cyclohexanone derivatives are versatile intermediates that can be further elaborated into various carbocyclic and heterocyclic systems. For example, the introduced side chain can be modified, or the cyclohexanone ring can serve as a scaffold for the construction of fused or spirocyclic ring systems, which are common motifs in alkaloids, steroids, and terpenoids.
While specific examples of its use in recent high-profile total syntheses are not prominently featured in the immediate literature, the fundamental transformation it enables remains a classic and reliable tool in the synthetic chemist's arsenal. Its application is particularly relevant in the early stages of a synthesis to establish key carbon-carbon bonds and build molecular complexity.
Conclusion
4-(1-Cyclohexen-1-yl)morpholine is a cornerstone reagent for the α-functionalization of cyclohexanone via the Stork enamine synthesis. Its straightforward preparation and predictable reactivity make it an invaluable tool for researchers, scientists, and drug development professionals engaged in the total synthesis of complex organic molecules. The provided protocols offer a practical guide for the synthesis and application of this versatile enamine, highlighting its enduring importance in the field of organic chemistry.
References
Application Notes and Protocols for Michael Addition Reactions with "Morpholine, 4-(1-cyclohexen-1-yl)-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Morpholine, 4-(1-cyclohexen-1-yl)-", also known as 1-(cyclohexen-1-yl)morpholine, is a widely utilized enamine in organic synthesis. Derived from the condensation of cyclohexanone and morpholine, this nucleophilic reagent serves as a ketone surrogate in various carbon-carbon bond-forming reactions. Among these, the Michael addition, a conjugate 1,4-addition to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes, stands out as a powerful tool for the construction of complex molecular architectures.[1][2] The resulting 1,5-dicarbonyl compounds or their equivalents are valuable intermediates in the synthesis of natural products and pharmaceutically active molecules.[3]
The Stork enamine alkylation, a broader class of reactions that includes the Michael addition, offers a mild and efficient alternative to traditional enolate chemistry, often avoiding issues such as polyalkylation and self-condensation.[4] This document provides detailed application notes and experimental protocols for the Michael addition reactions of "Morpholine, 4-(1-cyclohexen-1-yl)-" with various Michael acceptors, including α,β-unsaturated ketones, esters, and nitroalkenes.
General Principles and Mechanism
The Michael addition of "Morpholine, 4-(1-cyclohexen-1-yl)-" proceeds through a nucleophilic attack of the enamine's α-carbon onto the β-carbon of an electron-deficient alkene (the Michael acceptor). This initial addition forms a new carbon-carbon bond and generates an iminium ion intermediate. Subsequent hydrolysis of the iminium ion regenerates the ketone functionality, yielding the 1,5-dicarbonyl adduct and releasing the morpholine auxiliary.[5][6]
The general mechanism is depicted below:
Caption: General Mechanism of the Michael Addition.
Applications in Drug Development
The products of these Michael addition reactions are versatile building blocks in medicinal chemistry. The resulting cyclohexanone derivatives can be further functionalized to access a wide range of carbocyclic and heterocyclic scaffolds present in numerous biologically active compounds. For instance, γ-nitro ketones, formed from the addition to nitroalkenes, can be readily converted to γ-amino acids and other valuable chiral synthons.[7][8]
Experimental Protocols
The following protocols are representative examples of Michael addition reactions using "Morpholine, 4-(1-cyclohexen-1-yl)-" with different classes of Michael acceptors.
Protocol 1: Michael Addition to an α,β-Unsaturated Ketone (Methyl Vinyl Ketone)
This protocol describes the synthesis of 2-(3-oxobutyl)cyclohexanone, a 1,5-diketone.
Materials:
-
"Morpholine, 4-(1-cyclohexen-1-yl)-"
-
Methyl vinyl ketone
-
Anhydrous solvent (e.g., Dioxane, Benzene, or THF)
-
Hydrochloric acid (aqueous solution, e.g., 10%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve "Morpholine, 4-(1-cyclohexen-1-yl)-" (1.0 equivalent) in the anhydrous solvent.
-
Add methyl vinyl ketone (1.0 to 1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and add the aqueous hydrochloric acid solution.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-diketone.
Protocol 2: Asymmetric Michael Addition to a Nitroalkene (trans-β-Nitrostyrene)
This protocol outlines a general procedure for the enantioselective Michael addition of cyclohexanone (via its morpholine enamine) to a nitroalkene, often employing a chiral catalyst.
Materials:
-
Cyclohexanone
-
Morpholine
-
trans-β-Nitrostyrene
-
Chiral organocatalyst (e.g., a proline derivative or a chiral primary amine-thiourea catalyst)[9][10]
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or a mixture like Dioxane/Water)[9]
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC with a chiral stationary phase for enantiomeric excess determination
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the chiral organocatalyst (typically 5-20 mol%).
-
Add the anhydrous solvent, followed by trans-β-nitrostyrene (1.0 equivalent).
-
Stir the mixture for a few minutes at the desired temperature (e.g., room temperature or 0 °C).
-
Add cyclohexanone (as the enamine precursor, often in excess, e.g., 2-10 equivalents) and morpholine (if the enamine is generated in situ). Alternatively, pre-formed "Morpholine, 4-(1-cyclohexen-1-yl)-" can be used.
-
Stir the reaction mixture vigorously for the specified time (can range from a few hours to several days), monitoring the progress by TLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of ammonium chloride if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the γ-nitro ketone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by HPLC analysis on a chiral stationary phase.
Quantitative Data Summary
The following tables summarize representative quantitative data for Michael addition reactions involving cyclohexanone enamines with various Michael acceptors.
Table 1: Michael Addition to α,β-Unsaturated Ketones and Esters
| Michael Acceptor | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Methyl vinyl ketone | None (Stork) | Dioxane | 24 | Reflux | ~70 | [5] |
| Ethyl acrylate | None (Stork) | Benzene | 48 | Reflux | ~65 | [4] |
| Acrylonitrile | None (Stork) | Acetonitrile | 12 | RT | ~75 | [4] |
Table 2: Asymmetric Michael Addition to Nitroalkenes
| Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| trans-β-Nitrostyrene | (S)-Prolinamide (20) | CH₂Cl₂/H₂O | 72 | RT | 75 | 94:6 | 80 | [9] |
| trans-β-Nitrostyrene | (R,R)-DPEN-thiourea (10) | H₂O | 5 | RT | 95 | 90:10 | 99 | [7] |
| 4-Nitro-trans-β-nitrostyrene | Chiral Squaramide (10) | Toluene | 24 | RT | 98 | >99:1 | 99 | [11] |
Visualizations
Caption: Typical Experimental Workflow.
Caption: Catalytic Cycle for Asymmetric Michael Addition.
References
- 1. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.11 Carbonyl Condensations with Enamines: The Stork Enamine Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Acylation of Cyclohexanone via its Morpholine Enamine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Stork enamine alkylation and acylation represents a cornerstone of modern organic synthesis, providing a mild and efficient method for the α-functionalization of carbonyl compounds.[1][2] This method circumvents issues commonly associated with direct enolate chemistry, such as the need for strong bases and the potential for poly-alkylation or acylation.[3] By converting a ketone, such as cyclohexanone, into its corresponding enamine, the α-carbon becomes sufficiently nucleophilic to react with a range of electrophiles, including acyl halides.[3][4]
The process involves three key stages:
-
Enamine Formation: Cyclohexanone is reacted with a secondary amine, typically morpholine, under acid catalysis to form 1-morpholino-1-cyclohexene.[5] This reaction is a condensation reaction, and the removal of water drives the equilibrium towards the enamine product.[5][6]
-
Acylation: The enamine, acting as a nucleophile, attacks an acylating agent (e.g., an acyl halide or anhydride).[7][8] This forms an iminium salt intermediate.[4][8]
-
Hydrolysis: The iminium salt is subsequently hydrolyzed with aqueous acid to yield the final β-dicarbonyl product, 2-acylcyclohexanone, and regenerates the morpholine.[5][8][9]
This methodology is particularly valuable in drug development and complex molecule synthesis for its reliability and selectivity in forming new carbon-carbon bonds to produce 1,3-dicarbonyl compounds.
Reaction Mechanism & Workflow
The overall transformation proceeds through the distinct steps of enamine formation, nucleophilic attack (acylation), and hydrolysis.
The experimental procedure follows a logical sequence from starting materials to the final purified product.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis.
| Reaction Stage | Reactants | Catalyst/Reagents | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Enamine Synthesis | Cyclohexanone, Morpholine | p-Toluenesulfonic acid | Toluene | 4 - 5 | Reflux | 72 - 80% | [10] |
| Enamine Synthesis | Cyclohexanone, Morpholine | Zeolite H-Y | - | - | - | >95% | [11] |
| Acylation | 1-Morpholino-1-cyclohexene, Acyl Halide | Triethylamine (optional) | Toluene/Dioxane | ~24 | Room Temp. | 21 - 92% | [12] |
| In situ Acylation | Cyclohexanone, Morpholine, Acylating Agent | KSF Clay | Toluene | - | Reflux | Good-Excellent | [13] |
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Toluene is flammable and toxic. Morpholine is corrosive. Acyl halides are corrosive and lachrymatory.
Protocol 1: Synthesis of 1-Morpholino-1-cyclohexene
This protocol is adapted from the procedure published in Organic Syntheses.[10]
Materials:
-
Cyclohexanone (147 g, 1.50 mol)
-
Morpholine (157 g, 1.80 mol)
-
p-Toluenesulfonic acid monohydrate (1.5 g)
-
Toluene (300 mL)
-
1-L round-bottom flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in the 1-L round-bottom flask.[10]
-
Attach the Dean-Stark apparatus and reflux condenser to the flask.
-
Heat the mixture to a vigorous reflux. Water will begin to collect in the separator.
-
Continue refluxing for 4-5 hours, or until water ceases to separate.[10]
-
Allow the reaction mixture to cool to room temperature.
-
Reconfigure the flask for distillation.
-
Distill off the toluene at atmospheric pressure.
-
Reduce the pressure and continue the distillation to collect the product. The fraction boiling at 118–120 °C / 10 mm Hg is 1-morpholino-1-cyclohexene.[10]
-
The expected yield is 180–200 g (72–80%).[10] The product is a colorless liquid that is sensitive to moisture.[10]
Protocol 2: Acylation and Hydrolysis to 2-Acylcyclohexanone
This is a general procedure based on the Stork acylation reaction.[8][9]
Materials:
-
1-Morpholino-1-cyclohexene (0.1 mol, from Protocol 1)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (0.1 mol)
-
Anhydrous solvent (e.g., Toluene, Dioxane) (200 mL)
-
Triethylamine (0.1 mol, optional, as an acid scavenger)
-
500 mL round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Hydrochloric acid (3 M)
-
Water
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve 1-morpholino-1-cyclohexene in 100 mL of the anhydrous solvent in the 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen). If using triethylamine, add it to this solution.
-
Dissolve the acyl chloride in 100 mL of the anhydrous solvent and place it in the dropping funnel.
-
Cool the enamine solution in an ice bath.
-
Add the acyl chloride solution dropwise to the stirred enamine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction may be stirred for several hours to 24 hours to ensure completion.[9]
-
Hydrolysis: Add 50 mL of water to the reaction flask and fit a reflux condenser.
-
Heat the mixture under reflux for 30-60 minutes to hydrolyze the iminium salt.[9]
-
Cool the mixture to room temperature and transfer it to a separatory funnel containing 100 mL of water.
-
Separate the layers. Wash the organic layer sequentially with 3 x 50 mL of 3 M HCl and then with 50 mL of water.[9]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
The resulting crude 2-acylcyclohexanone can be purified by vacuum distillation or column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols: "Morpholine, 4-(1-cyclohexen-1-yl)-" as a Nucleophilic Acyl Anion Equivalent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, 4-(1-cyclohexen-1-yl)-, also known as 1-(cyclohexen-1-yl)morpholine, is a highly versatile and widely utilized enamine in organic synthesis. It serves as a key nucleophilic acyl anion equivalent, enabling the α-functionalization of cyclohexanone with a variety of electrophiles. This methodology, famously known as the Stork enamine alkylation and acylation, provides a powerful and milder alternative to traditional enolate chemistry for the formation of carbon-carbon bonds.[1][2] The three-step sequence involves the formation of the enamine from cyclohexanone and morpholine, subsequent reaction with an electrophile, and finally, hydrolysis to yield the α-substituted cyclohexanone.[2][3] This approach offers significant advantages, including the use of neutral reaction conditions, minimizing self-condensation and polyalkylation side reactions often observed with strong bases.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇NO | [4] |
| Molecular Weight | 167.25 g/mol | [4] |
| CAS Number | 670-80-4 | [4] |
| Boiling Point | 118-120 °C at 10 mmHg | [1] |
| Appearance | Colorless to yellowish liquid | [3] |
| Refractive Index (n²⁵D) | 1.5122–1.5129 | [3] |
Applications in Organic Synthesis
The primary application of Morpholine, 4-(1-cyclohexen-1-yl)- is as a synthetic equivalent of a cyclohexanone enolate. Its nucleophilic character at the α-carbon allows for a range of synthetic transformations:
-
α-Alkylation: Reaction with alkyl halides introduces an alkyl group at the α-position of the cyclohexanone ring. This is particularly effective for reactive alkyl halides like allyl, benzyl, and methyl halides.[3]
-
α-Acylation: Reaction with acid chlorides or anhydrides yields 1,3-dicarbonyl compounds, which are valuable intermediates in the synthesis of more complex molecules.[5][6]
-
Michael Addition: As a soft nucleophile, it readily participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds, leading to the formation of 1,5-dicarbonyl compounds.[3][5]
-
Chain Elongation: The acylation of this enamine is the initial step in a general method for extending the carbon chain of carboxylic acids.[3]
Reaction Data
The following table summarizes the yields of α-substituted cyclohexanones obtained from the in-situ generation of Morpholine, 4-(1-cyclohexen-1-yl)- followed by reaction with various electrophiles.
| Electrophile | Product | Yield (%) |
| Acetyl chloride | 2-Acetylcyclohexanone | 60 |
| Benzoyl chloride | 2-Benzoylcyclohexanone | 34 |
| Benzyl chloride | 2-Benzylcyclohexanone | 60 |
| Methyl acrylate | Methyl 3-(2-oxocyclohexyl)propanoate | 50 |
| Acrylonitrile | 3-(2-Oxocyclohexyl)propanenitrile | 65 |
Data sourced from an in-situ procedure using KSF clay as a catalyst for enamine formation.
Experimental Protocols
Protocol 1: Synthesis of Morpholine, 4-(1-cyclohexen-1-yl)-
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Cyclohexanone (147 g, 1.50 mol)
-
Morpholine (157 g, 1.80 mol)
-
p-Toluenesulfonic acid (1.5 g)
-
Toluene (300 mL)
Procedure:
-
Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in a 1-L round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The separation of water should begin promptly.
-
Continue refluxing for 4-5 hours, or until water evolution ceases.
-
Once the reaction is complete, arrange the apparatus for distillation and remove the majority of the toluene at atmospheric pressure.
-
Distill the remaining residue under reduced pressure. Collect the product, Morpholine, 4-(1-cyclohexen-1-yl)-, at 118–120 °C/10 mm Hg.
-
The expected yield is between 180–200 g (72–80%).[3]
Note: The product is sensitive to moisture and should be stored under anhydrous conditions.[3] A slight yellowing upon storage does not typically affect its reactivity.[3]
Protocol 2: α-Alkylation of Cyclohexanone via Morpholine, 4-(1-cyclohexen-1-yl)-
This is a general procedure for the Stork enamine alkylation.
Materials:
-
Morpholine, 4-(1-cyclohexen-1-yl)- (1.0 eq)
-
Alkyl halide (e.g., benzyl chloride, 1.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Aqueous HCl solution (e.g., 1 M)
Procedure:
-
Dissolve Morpholine, 4-(1-cyclohexen-1-yl)- in the anhydrous solvent in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide to the solution. The reaction is typically stirred at room temperature or gently heated to reflux, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC or GC.
-
Upon completion of the alkylation, add an aqueous acid solution (e.g., 1 M HCl) to the reaction mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating to facilitate the hydrolysis of the intermediate iminium salt.
-
After hydrolysis is complete (as monitored by TLC or GC), extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the corresponding α-alkylated cyclohexanone.
Protocol 3: α-Acylation of Cyclohexanone via Morpholine, 4-(1-cyclohexen-1-yl)-
This protocol outlines the synthesis of a 1,3-dicarbonyl compound.
Materials:
-
Morpholine, 4-(1-cyclohexen-1-yl)- (1.0 eq)
-
Acid chloride (e.g., acetyl chloride, 1.0 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Aqueous HCl solution (e.g., 1 M)
Procedure:
-
In a flask under an inert atmosphere, dissolve Morpholine, 4-(1-cyclohexen-1-yl)- in the chosen anhydrous solvent.
-
Cool the solution in an ice bath and add the acid chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete (monitor by TLC or GC).
-
Hydrolyze the resulting acylated iminium salt by adding aqueous HCl and stirring vigorously.
-
Work up the reaction as described in Protocol 2 (extraction, washing, drying, and concentration).
-
Purify the crude 1,3-dicarbonyl product by column chromatography or distillation.
Visualizations
Caption: Overall workflow of the Stork enamine synthesis.
Caption: Generalized mechanism for alkylation/acylation and hydrolysis.
References
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols for Asymmetric Synthesis Using Chiral Derivatives of Morpholine Enamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis via enamine catalysis has emerged as a powerful tool for the stereoselective construction of carbon-carbon bonds, enabling access to complex chiral molecules that are pivotal in drug discovery and development. While pyrrolidine-based catalysts, such as proline and its derivatives, have been extensively studied and widely applied, the use of chiral morpholine derivatives is a more specialized and less exploited area.[1]
Morpholine enamines are known to be less reactive than their pyrrolidine or piperidine counterparts due to the electron-withdrawing effect of the ring oxygen and a more pronounced pyramidalization at the nitrogen atom, which reduces the nucleophilicity of the corresponding enamine.[1][2] However, recent advancements have led to the design of highly efficient chiral morpholine-based organocatalysts that can overcome these inherent limitations, offering unique reactivity and selectivity profiles in key asymmetric transformations.[1][2]
These application notes provide a detailed overview of the use of chiral morpholine derivatives in asymmetric synthesis, with a focus on their application in Michael additions. Protocols for asymmetric alkylation and aldol reactions are also presented, based on established principles of enamine catalysis, to guide researchers in exploring the potential of these versatile chiral auxiliaries and catalysts.
Core Concept: Enamine Catalysis with Chiral Morpholine Derivatives
The central mechanism involves the reaction of a carbonyl compound (an aldehyde or ketone) with a chiral secondary morpholine derivative to form a transient, nucleophilic chiral enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner. The chiral environment provided by the morpholine scaffold dictates the facial selectivity of the attack, leading to the formation of an enantioenriched product. Subsequent hydrolysis of the resulting iminium ion regenerates the chiral morpholine catalyst and releases the functionalized carbonyl compound.
Asymmetric Michael Addition to Nitroolefins
The conjugate addition of carbonyl compounds to nitroolefins is a powerful method for synthesizing γ-nitro carbonyl compounds, which are versatile precursors to 1,4-dicarbonyls, γ-amino acids, and various heterocyclic systems. The development of chiral β-morpholine amino acids has provided highly effective organocatalysts for this transformation.[1][2]
Application: Synthesis of Chiral γ-Nitro Aldehydes
Chiral β-morpholine amino acids, particularly those with bulky substituents, have demonstrated remarkable ability to control the diastereo- and enantioselectivity of the Michael addition between aldehydes and nitroolefins.[1][2] These catalysts operate efficiently at low loadings (e.g., 1 mol%), promoting high conversion and stereoselectivity.[1]
Data Presentation
The following table summarizes the performance of a selected chiral β-morpholine amino acid catalyst in the Michael addition of various aldehydes to trans-β-nitrostyrene.
Table 1: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene Catalyzed by a Chiral β-Morpholine Amino Acid (Catalyst I) [1][2]
| Entry | Aldehyde (R-CHO) | Yield (%) | d.r. (syn:anti) | e.e. (syn) (%) |
| 1 | Propanal | 98 | 92:8 | 91 |
| 2 | Butanal | 99 | 94:6 | 95 |
| 3 | Pentanal | 95 | 95:5 | 97 |
| 4 | Hexanal | 80 | >99:1 | 99 |
| 5 | 3-Phenylpropanal | 92 | 90:10 | 89 |
Reactions performed with 1.1 eq. of aldehyde, 1.0 eq. of trans-β-nitrostyrene, and 1 mol% of Catalyst I in an alcoholic solvent at 40°C. Data sourced from Bucci et al. (2023).[1][2]
Experimental Protocol: General Procedure for Asymmetric Michael Addition[1][2]
This protocol is adapted from the work of Bucci et al. (2023).[1][2]
Materials:
-
Chiral β-morpholine amino acid catalyst (e.g., Catalyst I from Bucci et al.)
-
Aldehyde (1.1 equivalents)
-
Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 equivalent)
-
N-Methylmorpholine (NMM, 1 mol%)
-
Solvent (e.g., 2,2,2-Trifluoroethanol, TFE)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred solution of the aldehyde (1.1 mmol) and the nitroolefin (1.0 mmol) in the chosen solvent (e.g., TFE, 2.0 mL) under an inert atmosphere, add the chiral β-morpholine amino acid catalyst (0.01 mmol, 1 mol%).
-
Add N-methylmorpholine (0.01 mmol, 1 mol%) to the reaction mixture.
-
Stir the reaction mixture at the specified temperature (e.g., 40°C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis, comparing with an authentic racemic sample.
Asymmetric α-Alkylation of Aldehydes
The direct enantioselective α-alkylation of aldehydes is a highly valuable but challenging transformation. Enamine catalysis provides a powerful platform for this reaction, though examples specifically using chiral morpholine derivatives are less common than those using proline-based catalysts. The following protocol is a general guideline based on established enamine alkylation principles, adapted for the use of a chiral morpholine catalyst.
Application: Synthesis of Chiral α-Alkylated Aldehydes
This reaction allows for the direct formation of a stereocenter adjacent to a carbonyl group from simple, unactivated aldehydes and alkyl halides. The success of the reaction is highly dependent on the ability of the enamine to react with the electrophile faster than side reactions, such as self-condensation of the aldehyde or catalyst deactivation.
Data Presentation
As specific data for chiral morpholine-catalyzed alkylations are scarce, the following table presents hypothetical target outcomes based on typical results from efficient organocatalytic systems. Researchers should perform thorough optimization studies.
Table 2: Hypothetical Outcomes for Asymmetric Alkylation of Propanal
| Entry | Alkylating Agent (R-X) | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |
| 1 | Benzyl Bromide | 10 - 20 | 70 - 90 | 85 - 95 |
| 2 | Allyl Bromide | 10 - 20 | 65 - 85 | 80 - 92 |
| 3 | Methyl Iodide | 10 - 20 | 50 - 70 | 75 - 90 |
Experimental Protocol: General Procedure for Asymmetric α-Alkylation
Materials:
-
Chiral morpholine derivative (10-20 mol%)
-
Aldehyde (e.g., propanal, 3.0 equivalents)
-
Alkylating agent (e.g., benzyl bromide, 1.0 equivalent)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Dioxane or DMF)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup
Procedure:
-
To a flask containing the chiral morpholine derivative (0.1-0.2 mmol) and the base (2.0 mmol), add the solvent (2.0 mL) under an inert atmosphere.
-
Cool the mixture to the desired temperature (e.g., 0°C or room temperature).
-
Add the aldehyde (3.0 mmol) and stir for 10-15 minutes to allow for enamine formation.
-
Add the alkylating agent (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction vigorously for the required time (typically 24-72 hours), monitoring progress by TLC or GC/MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC analysis.
Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a cornerstone of organic synthesis for forming β-hydroxy carbonyl compounds with high stereocontrol. While proline is the archetypal catalyst for this transformation via an enamine intermediate, a well-designed chiral morpholine derivative could potentially offer alternative or complementary selectivity.
Application: Synthesis of Chiral β-Hydroxy Ketones/Aldehydes
This reaction couples a ketone or aldehyde donor (via its enamine) with an aldehyde acceptor. The bifunctional nature of some catalysts (e.g., those with a carboxylic acid group) is often crucial for activating the aldehyde acceptor via hydrogen bonding and orienting the reactants in the transition state.[1]
Data Presentation
The following table presents hypothetical target outcomes for the asymmetric aldol reaction between acetone and 4-nitrobenzaldehyde, a common model system.
Table 3: Hypothetical Outcomes for Asymmetric Aldol Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Yield (%) | e.e. (%) |
| 1 | 20 - 30 | DMSO | 60 - 80 | 80 - 95 |
| 2 | 20 - 30 | Neat | 50 - 75 | 75 - 90 |
Experimental Protocol: General Procedure for Asymmetric Aldol Reaction
Materials:
-
Chiral morpholine derivative (20-30 mol%)
-
Aldehyde acceptor (e.g., 4-nitrobenzaldehyde, 1.0 equivalent)
-
Ketone donor (e.g., acetone, used as solvent or in excess)
-
Solvent (if required, e.g., DMSO)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vial, combine the aldehyde acceptor (1.0 mmol) and the chiral morpholine catalyst (0.2-0.3 mmol).
-
Add the ketone donor. If the ketone is a liquid (like acetone), it can often be used as the reaction solvent (e.g., 2.0 mL). If not, add a suitable solvent like DMSO.
-
Stir the mixture at room temperature (or as optimized) for 24-96 hours. Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the β-hydroxy ketone product.
-
Characterize the product and determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
References
- 1. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Application Notes and Protocols: Step-by-Step Guide for the Alkylation of Morpholine, 4-(1-cyclohexen-1-yl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of enamines is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the α-functionalization of carbonyl compounds. The Stork enamine alkylation, named after its pioneer Gilbert Stork, offers a milder alternative to traditional enolate chemistry, often leading to higher yields and greater selectivity in the formation of carbon-carbon bonds.[1][2][3] This document provides detailed protocols for the synthesis and subsequent alkylation of a key intermediate, Morpholine, 4-(1-cyclohexen-1-yl)-, also known as 1-morpholinocyclohexene.[1]
This enamine, derived from cyclohexanone and morpholine, serves as a nucleophilic surrogate for the cyclohexanone enolate. Its reaction with a variety of electrophiles, followed by hydrolysis of the resulting iminium salt, affords α-substituted cyclohexanones, which are valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules.[1][4] These application notes will detail the experimental procedures for the alkylation of this enamine with representative electrophiles: an alkyl halide (methyl iodide), a reactive benzylic halide (benzyl bromide), and a Michael acceptor (ethyl acrylate).
Reaction Overview
The overall transformation involves a three-step sequence:
-
Enamine Formation: The condensation of cyclohexanone with morpholine to yield Morpholine, 4-(1-cyclohexen-1-yl)-.
-
Alkylation: The nucleophilic attack of the enamine on an electrophile to form an iminium salt intermediate.
-
Hydrolysis: The acidic workup to hydrolyze the iminium salt and regenerate the carbonyl group, yielding the α-alkylated cyclohexanone.
Data Presentation
The following table summarizes the expected yields for the alkylation of Morpholine, 4-(1-cyclohexen-1-yl)- with various electrophiles, leading to the corresponding 2-substituted cyclohexanone derivatives.
| Electrophile | Product | Reaction Conditions | Yield (%) |
| Methyl Iodide | 2-Methylcyclohexanone | Reflux in solvent | Moderate |
| Benzyl Chloride | 2-Benzylcyclohexanone | In-situ, Toluene, KSF Clay | 62 |
| Acetyl Chloride | 2-Acetylcyclohexanone | In-situ, Toluene, KSF Clay | 60 |
| Benzoyl Chloride | 2-Benzoylcyclohexanone | In-situ, Toluene, KSF Clay | 34 |
| Methyl Acrylate | Methyl 3-(2-oxocyclohexyl)propanoate | In-situ, Toluene, KSF Clay | 55 |
| Acrylonitrile | 3-(2-Oxocyclohexyl)propanenitrile | In-situ, Toluene, KSF Clay | 65 |
Experimental Protocols
Protocol 1: Synthesis of Morpholine, 4-(1-cyclohexen-1-yl)-
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Materials:
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid
-
Toluene
-
1 L Round-bottom flask
-
Dean-Stark apparatus or water separator
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
To a 1 L round-bottom flask, add cyclohexanone (147 g, 1.50 mol), morpholine (157 g, 1.80 mol), and p-toluenesulfonic acid (1.5 g) in 300 mL of toluene.
-
Assemble a Dean-Stark apparatus with a reflux condenser on the flask.
-
Heat the mixture to reflux. The separation of water will commence and should be complete within 4-5 hours.
-
Once water evolution ceases, arrange the apparatus for distillation.
-
Distill off the toluene at atmospheric pressure.
-
Reduce the pressure and collect the product, Morpholine, 4-(1-cyclohexen-1-yl)-, at 118–120 °C/10 mmHg. The expected yield is 180–200 g (72–80%).
Note: The enamine is sensitive to moisture and should be handled under anhydrous conditions.[1]
Protocol 2: Alkylation with Methyl Iodide (Representative Alkyl Halide)
Materials:
-
Morpholine, 4-(1-cyclohexen-1-yl)-
-
Methyl iodide
-
Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere
-
Dilute hydrochloric acid (e.g., 10%)
-
Ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Morpholine, 4-(1-cyclohexen-1-yl)- (1.0 eq) in the chosen anhydrous solvent.
-
Add methyl iodide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add dilute hydrochloric acid and stir vigorously to hydrolyze the iminium salt.
-
Extract the aqueous layer with ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-methylcyclohexanone by distillation or column chromatography.
Protocol 3: Alkylation with Benzyl Bromide (Representative Reactive Halide)
Materials:
-
Morpholine, 4-(1-cyclohexen-1-yl)-
-
Benzyl bromide
-
Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Round-bottom flask with reflux condenser
-
Nitrogen or Argon atmosphere
-
Dilute hydrochloric acid (e.g., 10%)
-
Ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Morpholine, 4-(1-cyclohexen-1-yl)- (1.0 eq) in the chosen anhydrous solvent.
-
Add benzyl bromide (1.05 eq) dropwise at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the mixture and add dilute hydrochloric acid to effect hydrolysis.
-
Extract the product with ether and wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purify the resulting 2-benzylcyclohexanone by distillation or column chromatography.
Protocol 4: Alkylation with Ethyl Acrylate (Representative Michael Acceptor)
Materials:
-
Morpholine, 4-(1-cyclohexen-1-yl)-
-
Ethyl acrylate
-
Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
-
Dilute hydrochloric acid (e.g., 10%)
-
Ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Morpholine, 4-(1-cyclohexen-1-yl)- (1.0 eq) in the chosen anhydrous solvent.
-
Add ethyl acrylate (1.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.
-
After the reaction is complete, add dilute hydrochloric acid to hydrolyze the intermediate.
-
Work up the reaction mixture as described in the previous protocols (extraction, washing, drying, and concentration).
-
Purify the final product, methyl 3-(2-oxocyclohexyl)propanoate, by vacuum distillation or column chromatography.
Visualizations
Caption: General workflow for the Stork enamine alkylation of cyclohexanone.
Caption: Simplified reaction mechanism of Stork enamine alkylation.
References
Application Notes and Protocols: Hydrolysis of the Iminium Salt Intermediate in Stork Enamine Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stork enamine reaction is a powerful and versatile method for the α-alkylation and α-acylation of aldehydes and ketones. This reaction proceeds through a three-step sequence: the formation of an enamine from a carbonyl compound and a secondary amine, the reaction of the enamine with an electrophile to form an iminium salt, and finally, the hydrolysis of the iminium salt to yield the α-substituted carbonyl compound. The final hydrolysis step is crucial for regenerating the carbonyl group and obtaining the desired product. This document provides detailed application notes and protocols for the hydrolysis of the iminium salt intermediate in Stork enamine reactions.
Mechanism of Iminium Salt Hydrolysis
The hydrolysis of the iminium salt is typically carried out under acidic aqueous conditions. The mechanism involves the nucleophilic attack of water on the electrophilic carbon of the iminium ion. This is followed by a series of proton transfers, leading to the formation of a carbinolamine intermediate. Subsequent elimination of the secondary amine regenerates the carbonyl group and releases the protonated amine.
The overall transformation can be summarized as follows:
Iminium Salt + H₂O (in acidic medium) → α-Substituted Carbonyl Compound + Protonated Secondary Amine
Factors Influencing Hydrolysis
While detailed kinetic studies comparing various conditions for the hydrolysis of Stork enamine intermediates are not extensively documented in single reports, general principles of imine and iminium ion hydrolysis suggest the following factors are important:
-
Acidity (pH): An acidic medium is generally required to facilitate the hydrolysis. The optimal pH for imine hydrolysis is often found to be mildly acidic. While strong acids like HCl and H₂SO₄ are effective, weaker acids such as acetic acid are also commonly used.
-
Water Concentration: As a reactant, a sufficient concentration of water is necessary to drive the equilibrium towards the hydrolyzed product.
-
Temperature: Like most chemical reactions, the rate of hydrolysis is expected to increase with temperature. However, the specific temperature conditions will depend on the stability of the product and other reactants.
-
Steric Hindrance: Steric hindrance around the iminium carbon may affect the rate of water attack.
Data Presentation: Typical Conditions for Stork Enamine Reaction Workup
Direct comparative data for the hydrolysis step alone is scarce in the literature, as yields are typically reported for the entire Stork enamine synthesis. The following table summarizes typical acidic workup conditions found in various protocols for the overall reaction, which includes the hydrolysis of the iminium salt.
| Carbonyl Precursor | Secondary Amine | Electrophile | Acidic Workup Conditions | Overall Yield (%) | Reference |
| Cyclohexanone | Pyrrolidine | Allyl bromide | Dilute HCl | ~60-70% | |
| Cyclohexanone | Pyrrolidine | Methyl iodide | Dilute HCl | ~50-60% | |
| Cyclohexanone | Morpholine | Acrylonitrile | Acetic acid in water | 55% | |
| Isobutyraldehyde | Di-n-butylamine | Not specified (Aldol) | Quenched with water, extracted | 77% | |
| Cyclopentanone | Pyrrolidine | Benzyl bromide | Dilute HCl | ~75% | |
| Cyclohexanone | Pyrrolidine | Ethyl acrylate | Acetic acid buffer | ~80% |
Note: The yields presented are for the overall three-step Stork enamine synthesis. The efficiency of the hydrolysis step is a component of this overall yield.
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis of an Iminium Salt Intermediate
This protocol describes a general method for the acidic workup of a Stork enamine reaction mixture to hydrolyze the intermediate iminium salt.
Materials:
-
Reaction mixture containing the iminium salt
-
Dilute Hydrochloric Acid (e.g., 2 M HCl) or Dilute Acetic Acid (e.g., 10% v/v in water)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Cooling: Cool the reaction mixture containing the crude iminium salt to 0 °C in an ice bath.
-
Acidification: Slowly add the dilute aqueous acid solution to the reaction mixture with vigorous stirring. Monitor the pH to ensure it is acidic (pH 1-2 for strong acids, or around 4-5 for weaker acids).
-
Hydrolysis: Allow the mixture to stir at room temperature for a period of 1 to 3 hours to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the enamine or iminium salt intermediate and the appearance of the carbonyl product.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by an appropriate method, such as column chromatography or distillation, to obtain the pure α-substituted carbonyl compound.
Protocol 2: Hydrolysis using a Buffered System
For sensitive substrates, a buffered hydrolysis can be employed to maintain a milder pH.
Materials:
-
Reaction mixture containing the iminium salt
-
Sodium acetate
-
Acetic acid
-
Water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Buffer: Prepare an acetic acid/sodium acetate buffer solution (e.g., pH ~4.75) by dissolving an appropriate amount of sodium acetate in water and adding acetic acid.
-
Hydrolysis: Add the buffer solution to the reaction mixture containing the iminium salt at room temperature.
-
Reaction Time: Stir the mixture for 2 to 4 hours, monitoring the reaction progress by TLC.
-
Workup: Follow the extraction, washing, drying, and purification steps as outlined in Protocol 1.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Iminium Salt Hydrolysis.
Troubleshooting & Optimization
Troubleshooting guide for the acylation of morpholine enamines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the acylation of morpholine enamines, a key step in the synthesis of 1,3-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield or no product at all. What are the common causes?
A1: Low or no yield in the acylation of morpholine enamines can stem from several factors:
-
Enamine Quality: Morpholine enamines are susceptible to hydrolysis. Ensure your enamine is freshly prepared and handled under anhydrous conditions. The presence of water will hydrolyze the enamine back to the starting ketone and morpholine, thus inhibiting the reaction.[1]
-
Reactivity of the Enamine: Morpholine enamines are known to be less reactive than their pyrrolidine or piperidine counterparts.[2] This is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring, which reduces the nucleophilicity of the enamine's β-carbon.
-
Acylating Agent: The reactivity of the acylating agent is crucial. Highly reactive agents like acyl chlorides are generally effective.[3] If you are using a less reactive agent, such as an anhydride, the reaction may require more forcing conditions (e.g., higher temperature or longer reaction time).
-
Reaction Temperature: The acylation is often exothermic. It is typically initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature.[4] If the temperature is too low, the reaction may not proceed at a reasonable rate.
-
Steric Hindrance: Significant steric bulk on either the enamine or the acylating agent can impede the reaction.
Q2: My reaction is producing byproducts. What are the likely side reactions and how can I minimize them?
A2: The most common side reaction is N-acylation , where the acylating agent reacts with the nitrogen atom of the enamine instead of the desired C-acylation at the β-carbon.
-
Controlling N- vs. C-Acylation: The initial attack often occurs at the nitrogen, which can then rearrange to the C-acylated product. However, the N-acylated product can be a significant byproduct. Using a non-nucleophilic base, such as triethylamine, can help to scavenge the HCl produced when using acyl chlorides, which can favor the desired C-acylation.[5] The choice of solvent can also play a role, with less polar solvents sometimes favoring C-acylation.
Another potential issue, though more common in alkylations, is polyacylation . However, the Stork enamine acylation is generally effective for mono-acylation.[6]
Q3: I am having trouble with the final hydrolysis step. What could be the problem?
A3: The hydrolysis of the intermediate acylated iminium salt is a critical step to obtain the final β-dicarbonyl product.
-
Incomplete Hydrolysis: The iminium salt may be more stable than anticipated, requiring more stringent hydrolysis conditions. Ensure you are using an aqueous acid solution (e.g., HCl) and allowing sufficient time for the hydrolysis to complete. Gentle heating can sometimes facilitate this step.[7]
-
Degradation of the Product: The desired 1,3-diketone product can be sensitive to harsh acidic or basic conditions, leading to decomposition. It is important to control the pH and temperature during workup.
Q4: What are the best practices for purifying the final 1,3-dicarbonyl product?
A4: The purification of β-dicarbonyl compounds can be challenging due to their potential for instability.
-
Standard Techniques: Vacuum distillation is a common method for purifying liquid 1,3-diketones.[7][8] For solid products, recrystallization is often effective. Column chromatography can also be used, but care must be taken as some β-dicarbonyls can degrade on silica gel.[9]
-
Aqueous Workup: During the workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help to remove any unreacted acidic starting materials or byproducts. This should be followed by a wash with brine to remove excess water before drying the organic layer.[4]
Quantitative Data Summary
The yield of the final 1,3-dicarbonyl product is highly dependent on the specific substrates and reaction conditions. Below is a table summarizing typical yields for the acylation of morpholine enamines under various reported conditions.
| Ketone Precursor | Acylating Agent | Solvent | Base | Yield (%) | Reference |
| Cyclohexanone | Acetyl Chloride | Toluene/DCM | Triethylamine | ~70% | [10] |
| Cyclohexanone | Sebacoyl Chloride | Triethylamine | Triethylamine | Not specified | [3] |
| Cyclopentanone | Various Acyl Chlorides | Dioxane | None specified | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1-Morpholino-1-cyclohexene
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cyclohexanone (147 g, 1.50 moles)
-
Morpholine (157 g, 1.80 moles)
-
p-Toluenesulfonic acid (1.5 g)
-
Toluene (300 ml)
Procedure:
-
Combine cyclohexanone, morpholine, p-toluenesulfonic acid, and toluene in a 1-liter round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. The separation of water should begin immediately.
-
Continue refluxing for 4-5 hours, or until water separation ceases.
-
Remove the Dean-Stark apparatus and attach a Claisen stillhead for distillation.
-
Distill off the toluene at atmospheric pressure.
-
Distill the product, 1-morpholino-1-cyclohexene, under reduced pressure. Collect the fraction boiling at 118–120 °C/10 mm Hg.
-
The expected yield is 180–200 g (72–80%).
Note: 1-Morpholino-1-cyclohexene is highly susceptible to hydrolysis. All glassware should be dry, and the reaction should be protected from atmospheric moisture.[1]
Protocol 2: Acylation of 1-Morpholino-1-cyclohexene and Hydrolysis to 2-Acetylcyclohexanone
This is a representative protocol based on general procedures for Stork enamine acylation.[5][8][10]
Materials:
-
1-Morpholino-1-cyclohexene (prepared as in Protocol 1)
-
Acetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM) or toluene
-
6 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acylation:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 1-morpholino-1-cyclohexene and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM to the stirred enamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Hydrolysis and Workup:
-
Upon completion, add 6 M HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetylcyclohexanone.
-
-
Purification:
-
Purify the crude product by vacuum distillation.
-
Visualizations
Reaction Pathway for Morpholine Enamine Acylation
Caption: General reaction pathway for the acylation of morpholine enamines.
Experimental Workflow
Caption: A step-by-step experimental workflow for morpholine enamine acylation.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in morpholine enamine acylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stork Enamine Reaction (Chapter 109) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. mdpi.com [mdpi.com]
- 10. CN106083554A - Method for preparing 2-acetyl cyclohexanone by one-pot method - Google Patents [patents.google.com]
Removal of unreacted starting materials in enamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of enamines, specifically focusing on the removal of unreacted starting materials.
Troubleshooting Guide
Issue: Incomplete removal of the secondary amine starting material.
Q1: My NMR spectrum shows residual secondary amine after aqueous workup. How can I improve its removal?
A1: Standard aqueous washes can be insufficient for complete removal of basic secondary amines as they can partition into the organic layer.[1] Here are three methods to enhance their removal into the aqueous phase. These methods are suitable only if your enamine product is stable to acidic conditions.
-
Copper Sulfate Wash: Washing the organic layer with a 10% aqueous copper sulfate solution is an effective method. The copper (II) ions form a complex with the amine, which is soluble in the aqueous layer.[1] A color change in the aqueous layer from blue to purple indicates the formation of the copper-amine complex. Continue washing until no further color change is observed. For removing an amine that was used as a solvent, a useful rule of thumb is to wash with ten times the volume of saturated aqueous copper sulfate solution.[1]
-
Dilute Acid Wash: Washing the organic layer with a dilute acid solution, such as 0.1 M HCl, will protonate the amine. The resulting ammonium salt is highly soluble in the aqueous phase and can be easily separated.[2]
-
pH Adjustment: Acidifying the aqueous wash to a pH of 4 or lower will protonate the amine, making it insoluble in the organic layer and facilitating its removal through the aqueous wash.[1]
Issue: Difficulty in purifying the enamine product by column chromatography.
Q2: My enamine product is streaking on the silica gel column, leading to poor separation. What can I do?
A2: The basic nature of enamines and residual amines can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.[3] Here are some strategies to overcome this issue:
-
Addition of a Competing Amine: Adding a small amount of a competing amine, such as triethylamine (~1%), to the elution solvent can neutralize the acidic sites on the silica gel, reducing the strong interactions and improving the chromatography.[3]
-
Use of Amine-Functionalized Silica: Employing an amine-functionalized stationary phase can provide a more suitable environment for the purification of basic compounds like enamines, preventing the acid-base interactions that cause issues with standard silica gel.[4]
-
Reversed-Phase Chromatography: For polar or ionizable enamines, reversed-phase flash chromatography can be a viable alternative to normal-phase chromatography.[3][4]
Issue: Low yield or decomposition of the enamine during purification.
Q3: I am losing a significant amount of my enamine product during purification. What are the potential causes and solutions?
A3: Enamines can be sensitive to hydrolysis, especially in the presence of acid.[5][6] Decomposition can occur during aqueous workup or on acidic stationary phases like silica gel.
-
Minimize Contact with Acid: If your enamine is acid-sensitive, avoid acidic washes for the removal of unreacted amines. Opt for methods like distillation or careful chromatography with a neutralized stationary phase.
-
Thorough Drying: Ensure the organic extracts are thoroughly dried before concentrating the solvent, as residual water can contribute to hydrolysis.
-
Vacuum Distillation: For thermally stable enamines, vacuum distillation is an excellent method for purification, as it avoids contact with acidic stationary phases and effectively removes non-volatile impurities.
Frequently Asked Questions (FAQs)
Q4: What is the most effective method for purifying a solid enamine salt?
A4: For solid enamine salts, recrystallization is a highly effective purification method. A documented procedure using methanol as the solvent has been shown to significantly improve purity.
Q5: Can I use distillation to purify my enamine?
A5: Yes, vacuum distillation is a common and effective method for purifying liquid enamines, especially after the initial removal of solvents and some impurities.[7] It is particularly useful for separating the enamine from non-volatile starting materials or byproducts.
Q6: How can I drive the enamine synthesis reaction to completion to minimize the amount of unreacted starting materials?
A6: Enamine formation is an equilibrium reaction. To drive it to completion, it is crucial to remove the water formed during the reaction.[5] This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[8]
-
Using a Dehydrating Agent: Adding a dessicant such as molecular sieves or anhydrous magnesium sulfate to the reaction mixture.[5][7]
Data Presentation
The following table summarizes the effectiveness of recrystallization for the purification of an enamine salt, based on a patented method.
| Initial Purity | Solvent | Solid-to-Liquid Ratio (m/m) | Crystallization Temperature (°C) | Final Purity | Yield |
| 92% | 80% Methanol | 1:3 | 10 | 99.4% | 86% |
| 91% | 85% Methanol | 1:4 | 10 | 98.5% | 83% |
| 92% | 75% Methanol | 1:3 | 5 | 97.6% | 92% |
Data sourced from a recrystallization purification method for an enamine salt.[9]
Experimental Protocols
Protocol 1: Purification of a Liquid Enamine by Vacuum Distillation
This protocol is adapted from the synthesis of 1-cyclohexenylpyrrolidine.[7]
-
Reaction Quench and Initial Workup: After the reaction is complete, remove the drying agent (e.g., magnesium sulfate) by filtration. Rinse the filter cake thoroughly with a dry, non-polar solvent (e.g., cyclohexane).
-
Solvent Removal: Combine the filtrate and rinsings and concentrate the solution under reduced pressure to remove the bulk of the solvent. This will yield the crude enamine as an oil.
-
Vacuum Distillation Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the crude enamine oil in the distillation flask under vacuum. Collect the fraction that distills at the appropriate temperature and pressure for your specific enamine. For example, 1-cyclohexenylpyrrolidine distills at 69°C under 1 mmHg pressure.[7]
-
Product Collection: Collect the purified enamine as a colorless oil.
Protocol 2: Purification of an Enamine by Flash Column Chromatography
This protocol provides a general guideline for purifying enamines using flash chromatography, incorporating troubleshooting advice.
-
Sample Preparation: Dissolve the crude enamine in a minimal amount of a non-polar solvent that is compatible with your mobile phase.
-
Column Packing: Dry pack a column with silica gel. Wash the column with 100% ethyl acetate followed by 100% hexanes.
-
Eluent Preparation: Prepare the mobile phase (e.g., a mixture of hexanes and ethyl acetate). To prevent streaking, add ~1% triethylamine to the mobile phase.
-
Loading the Column: Apply the dissolved sample to the top of the column.
-
Elution: Run the column with the prepared mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the purified enamine.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified enamine.
Visualizations
Caption: General workflow for enamine synthesis and purification.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. Workup [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
Issues with the hydrolysis step of the Stork enamine reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the hydrolysis step of the Stork enamine reaction. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrolysis step in the Stork enamine reaction?
The hydrolysis step is the final stage of the Stork enamine synthesis. Its purpose is to convert the iminium salt, formed after the alkylation or acylation of the enamine, back into the corresponding ketone or aldehyde.[1][2][3][4][5] This is achieved by reacting the iminium salt with water under acidic conditions.[1][2][6]
Q2: What are the typical reagents and conditions for the hydrolysis of the iminium salt?
The hydrolysis is typically carried out using an aqueous acid solution.[1][3] Commonly used acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH) in water.[1][7] The reaction is an equilibrium process, so an excess of water is used to drive the reaction towards the formation of the carbonyl compound.[2][6][8]
Q3: How does the mechanism of acidic hydrolysis of the iminium salt work?
The hydrolysis of the iminium salt proceeds through a series of reversible steps:
-
Nucleophilic attack by water: A water molecule attacks the electrophilic carbon of the iminium ion.[1][2]
-
Proton transfer: A proton is transferred from the oxygen to the nitrogen atom, forming a carbinolamine intermediate.[1][2]
-
Elimination of the secondary amine: The protonated amino group is a good leaving group and is eliminated, regenerating the carbonyl group and forming a protonated secondary amine.[1][2]
The final deprotonation of the carbonyl and protonation of the liberated secondary amine drives the reaction to completion.[1]
Troubleshooting Guide
Issue 1: Incomplete or Slow Hydrolysis
Symptom: After the acidic workup, analysis of the crude product (e.g., by TLC, NMR) shows the presence of the starting iminium salt or enamine, resulting in a low yield of the desired ketone or aldehyde.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Insufficient Acid Catalyst | Increase the concentration of the acid. A pH range of 4-5 is often optimal for imine/enamine hydrolysis.[6] However, for very stable iminium salts, stronger acidic conditions may be necessary. |
| Steric Hindrance | Sterically hindered iminium salts can be resistant to hydrolysis.[9][10] Prolong the reaction time and/or increase the reaction temperature. Consider using a stronger acid or a co-solvent like THF or acetone to improve solubility. |
| Insufficient Water | Hydrolysis is an equilibrium reaction.[2][6] Ensure a sufficient excess of water is present to drive the equilibrium towards the product. |
| Iminium Salt Stability | Conjugation can increase the stability of the iminium ion, making it less susceptible to hydrolysis. In such cases, more forcing conditions (higher acid concentration, longer reaction time, elevated temperature) may be required. |
Experimental Protocol for Optimizing Hydrolysis:
-
Initial Screening: Start with a standard condition, for example, 1M HCl in a 1:1 mixture of THF and water, and stir at room temperature for 2-4 hours.
-
Monitor Progress: Follow the reaction progress by TLC or LC-MS.
-
Incremental Changes: If the reaction is slow or incomplete, first try increasing the reaction time. If that is not effective, incrementally increase the acid concentration (e.g., to 2M or 3M HCl).
-
Temperature Variation: If the reaction is still sluggish, gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for any potential decomposition of the product.
-
Alternative Acids: Consider using other acids like aqueous sulfuric acid or acetic acid, as the counter-ion can sometimes influence the reaction rate.
Issue 2: Formation of Side Products
Symptom: The final product mixture contains significant impurities other than the starting material or the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Acid-Catalyzed Decomposition | The desired ketone or aldehyde product may be sensitive to strong acidic conditions, leading to degradation, self-condensation (aldol reaction), or other side reactions.[11][12] Use milder acidic conditions (e.g., buffered solutions like acetic acid/sodium acetate, or silica gel with oxalic acid). Minimize the reaction time and temperature. |
| Reaction with Liberated Amine | The secondary amine liberated during hydrolysis is nucleophilic and can potentially react with the product or starting materials. This is less common under acidic conditions where the amine is protonated.[1] Ensure the reaction medium is sufficiently acidic to keep the amine protonated and non-nucleophilic. |
| Michael Addition Reversal | If the Stork enamine reaction involved a Michael addition, strongly acidic or basic conditions during workup could potentially lead to a retro-Michael reaction. Use a buffered workup or milder acidic conditions. |
Issue 3: Purification Challenges
Symptom: Difficulty in isolating the pure ketone or aldehyde from the crude reaction mixture after workup.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Residual Secondary Amine | The secondary amine byproduct is basic and can interfere with chromatography (e.g., causing streaking on silica gel).[13] Perform an acidic wash (e.g., with dilute HCl) during the workup to extract the protonated amine into the aqueous layer. |
| Emulsion Formation | During the aqueous workup, the presence of the amine salt can lead to the formation of emulsions, making phase separation difficult. Add a saturated solution of NaCl (brine) to help break the emulsion. |
| Product Polarity | The polarity of the final product may be very similar to that of the starting enamine or other byproducts, making chromatographic separation challenging. Consider derivatization of the product (e.g., formation of a 2,4-dinitrophenylhydrazone) to facilitate separation, followed by regeneration of the ketone. Alternatively, explore other purification techniques like distillation or recrystallization. |
Visualizing the Hydrolysis Workflow
The following diagrams illustrate the key steps and decision-making processes in the hydrolysis of the Stork enamine reaction intermediate.
Caption: General workflow for the hydrolysis and workup of the Stork enamine reaction.
Caption: Troubleshooting decision tree for the Stork enamine hydrolysis step.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
- 11. Acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of 4-(1-cyclohexen-1-yl)morpholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1-cyclohexen-1-yl)morpholine, a common reagent in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-(1-cyclohexen-1-yl)morpholine?
A1: The two primary methods for the purification of 4-(1-cyclohexen-1-yl)morpholine are vacuum distillation and column chromatography. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
Q2: Why is my purified 4-(1-cyclohexen-1-yl)morpholine turning yellow upon storage?
A2: 4-(1-cyclohexen-1-yl)morpholine can be susceptible to slow air oxidation and hydrolysis, which can lead to the formation of colored impurities over time. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) to minimize degradation.[1]
Q3: What are the main impurities I should expect in a crude sample of 4-(1-cyclohexen-1-yl)morpholine?
A3: Common impurities include unreacted starting materials such as cyclohexanone and morpholine, residual solvent (e.g., toluene or hexane), and byproducts from side reactions. Hydrolysis of the enamine can also lead to the formation of cyclohexanone and morpholine as impurities during workup or purification.
Q4: How can I assess the purity of my 4-(1-cyclohexen-1-yl)morpholine sample?
A4: The purity of 4-(1-cyclohexen-1-yl)morpholine can be determined using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying characteristic peaks of the compound and comparing their integrals to those of any observed impurities.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping or unstable boiling | - Too rapid heating.- Insufficient stirring.- Presence of volatile impurities. | - Heat the distillation flask slowly and evenly using an oil bath.- Use a magnetic stir bar or boiling chips to ensure smooth boiling.- Consider a fractional distillation setup if significant volatile impurities are present. |
| Product decomposition (darkening of the liquid) | - Overheating.- Prolonged heating time. | - Use the lowest possible distillation temperature by applying a higher vacuum.- Monitor the temperature of the distilling vapor, not the pot.- Minimize the distillation time. |
| Low recovery of the product | - Incomplete reaction.- Loss of product during solvent removal.- Incorrect distillation pressure/temperature. | - Ensure the initial synthesis reaction has gone to completion.- Be cautious during the removal of the reaction solvent to avoid co-distillation of the product.- Verify the accuracy of your vacuum gauge and thermometer. The boiling point of 4-(1-cyclohexen-1-yl)morpholine is reported to be 118-120 °C at 10 mmHg.[1][3] |
| Product is contaminated with starting materials | - Boiling points of the product and impurities are too close. | - Use a fractional distillation column (e.g., Vigreux or packed column) to improve separation efficiency.- Consider an alternative purification method like column chromatography. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product streaking or tailing on the column | - The compound is too polar for the chosen mobile phase.- Interaction with acidic silica gel. | - Gradually increase the polarity of the mobile phase.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel. |
| Product decomposition on the column | - Hydrolysis of the enamine on the acidic surface of the silica gel. | - Use a less acidic stationary phase, such as neutral or basic alumina, or amine-functionalized silica gel.[4]- Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing triethylamine. |
| Poor separation of the product from impurities | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase composition using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.4 for the desired product.- Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| No product eluting from the column | - The product is strongly adsorbed to the stationary phase. | - Drastically increase the polarity of the mobile phase (e.g., switch to a higher percentage of a more polar solvent like ethyl acetate or add methanol).- If using silica gel without a basic modifier, the compound may have irreversibly bound or decomposed. Consider the alternative stationary phases mentioned above for the next attempt. |
Data Presentation
| Purification Method | Stationary Phase | Mobile Phase | Reported Purity/Yield | Reference |
| Vacuum Distillation | N/A | N/A | Yield: 72-80% | [1] |
| Column Chromatography | Amine-functionalized silica | Hexane/Ethyl acetate gradient | Can provide high purity by removing polar impurities. | [4] |
| Column Chromatography | Silica gel | Hexane/Ethyl acetate with 0.1-1% Triethylamine | Effective for preventing hydrolysis and improving peak shape. | |
| Column Chromatography | Basic Alumina | Hexane/Ethyl acetate gradient | An alternative to silica gel to avoid acidic conditions. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is adapted from a typical synthesis procedure for 4-(1-cyclohexen-1-yl)morpholine.[1][5]
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Sample Preparation: Place the crude 4-(1-cyclohexen-1-yl)morpholine in the distillation flask with a magnetic stir bar.
-
Solvent Removal: If a high-boiling solvent like toluene was used in the synthesis, it should be removed first. This can be done at atmospheric pressure or under reduced pressure.
-
Distillation: Once the solvent is removed, increase the vacuum to approximately 10 mmHg. Gradually heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a vapor temperature of 118-120 °C.[1][3]
-
Storage: Store the purified, colorless liquid under an inert atmosphere at 2-8°C.
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of amines using flash chromatography, adapted for 4-(1-cyclohexen-1-yl)morpholine.
-
Stationary Phase Selection: Choose either amine-functionalized silica gel or standard silica gel. If using standard silica gel, plan to add triethylamine to the mobile phase.
-
Mobile Phase Selection: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent mixture if using standard silica gel. Adjust the ratio of hexane to ethyl acetate to achieve an Rf value of approximately 0.3 for the product spot.
-
Column Packing:
-
Dry Packing: Add the dry stationary phase to the column and then carefully add the mobile phase.
-
Wet Packing (Slurry): Prepare a slurry of the stationary phase in the mobile phase and pour it into the column.
-
Ensure the column is packed evenly without any air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (flash chromatography). If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate) can be used to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(1-cyclohexen-1-yl)morpholine.
Mandatory Visualization
References
Technical Support Center: Over-alkylation in Enamine Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent over-alkylation and related side reactions during enamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Stork enamine alkylation, focusing on preventing undesired side products such as N-alkylation and C,C-dialkylation.
Q1: My reaction has a low yield of the desired mono-C-alkylated product. What is the likely cause?
A1: Low yields in Stork enamine reactions are typically due to one of two primary side reactions: N-alkylation or C,C-dialkylation .
-
N-alkylation: The nitrogen atom of the enamine is highly nucleophilic and can compete with the α-carbon for the alkylating agent.[1] This is especially problematic with highly reactive alkyl halides (e.g., methyl iodide) and enamines derived from aldehydes.[1][2] The product is a quaternary ammonium salt, which does not hydrolyze to the desired ketone.
-
C,C-dialkylation (Over-alkylation): The mono-alkylated enamine intermediate can sometimes react with a second molecule of the alkylating agent before hydrolysis. While enamine synthesis is generally effective for mono-alkylation, this issue can arise if reaction conditions are not properly controlled.[3][4][5]
-
Poorly Reactive Electrophile: Simple primary alkyl bromides or iodides may not be reactive enough to be practical, leading to low conversion.[2]
Q2: I've identified the major byproduct as N-alkylated. How can I promote C-alkylation instead?
A2: Favoring C-alkylation over N-alkylation involves controlling the kinetic versus thermodynamic pathways. N-alkylation is often the faster, kinetic product, while C-alkylation is the more stable, thermodynamic product.
Strategies to Promote C-Alkylation:
-
Increase Steric Hindrance: Use a more sterically hindered secondary amine (e.g., diisopropylamine instead of pyrrolidine) to form the enamine. The bulky alkyl groups shield the nitrogen atom, disfavoring the N-alkylation pathway.[6]
-
Use Less Reactive Alkyl Halides: While counterintuitive for yield, using a slightly less reactive electrophile can sometimes provide the kinetic N-alkylation pathway enough time to revert, allowing the thermodynamically favored C-alkylation to proceed.
-
Employ Metalloenamines: For challenging cases, especially with less reactive alkyl halides, forming a metalloenamine (or azaenolate) is a highly effective strategy. Reacting the corresponding imine with a Grignard reagent (e.g., EtMgBr) generates an anionic species where the nucleophilicity is strongly shifted to the carbon atom, dramatically favoring C-alkylation.[1]
Q3: My analysis shows a significant amount of di-α-alkylated ketone. How do I ensure selective mono-alkylation?
A3: The formation of di-alkylated products occurs when the initially formed mono-alkylated enamine reacts again. Stork enamine alkylation is noted for minimizing this problem compared to direct enolate alkylation, but it can still occur.[4][5][7]
Strategies to Ensure Mono-alkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the enamine to the alkylating agent.
-
Slow Addition: Add the alkylating agent dropwise to the enamine solution at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation more significantly than the first.
-
Choice of Amine: Using a bulkier secondary amine for the enamine formation can introduce enough steric hindrance to make the second alkylation of the now more-substituted enamine intermediate highly unfavorable.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of enamine alkylation and the competing N-alkylation pathway?
A1: Enamines are ambident nucleophiles, meaning they have two reactive sites: the α-carbon and the nitrogen atom.[5]
-
C-Alkylation (Desired Path): The lone pair on the nitrogen pushes electron density into the double bond, making the α-carbon nucleophilic. This carbon attacks the electrophile (R-X) in an SN2 reaction to form an iminium salt. Subsequent hydrolysis replaces the iminium group with a carbonyl, yielding the α-alkylated ketone or aldehyde.[8][9]
-
N-Alkylation (Side Reaction): The nitrogen lone pair can directly attack the electrophile, also in an SN2 reaction. This forms a quaternary ammonium salt. This pathway is often kinetically favored but does not lead to the desired carbonyl product.[1]
Q2: What types of alkylating agents are most effective and which should be avoided?
A2: The choice of electrophile is critical for a successful Stork enamine reaction.
-
Highly Recommended: Activated halides such as allylic, benzylic, and propargylic halides give the best yields.[2][10] α-Halo ketones, esters, and nitriles are also very effective. Michael acceptors (α,β-unsaturated carbonyls) are excellent electrophiles for conjugate addition.[1][10]
-
Use with Caution: Methyl halides are highly reactive and can favor N-alkylation.[1][2] Simple primary alkyl halides may require harsher conditions and give only moderate yields.[1][2]
-
Avoid: Secondary alkyl halides react poorly. Tertiary alkyl halides do not undergo SN2 reaction and will instead lead to elimination products.[7][10]
Q3: How can I troubleshoot my reaction if I suspect an issue with over-alkylation?
A3: A logical workflow can help diagnose and solve the problem. Start by analyzing the product mixture to identify the major species, then adjust the reaction conditions accordingly.
Data Summary
While precise yields are highly substrate-dependent, the following table summarizes the expected outcomes and control strategies for different reaction parameters.
Table 1: Influence of Reaction Parameters on Alkylation Selectivity
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome | Prevention Strategy |
| Secondary Amine | Pyrrolidine (Less Hindered) | Higher risk of N-alkylation and potential C,C-dialkylation. | Diisopropylamine (Hindered) | Favors C-mono-alkylation by shielding Nitrogen and the α-carbon. | Use a sterically demanding amine to enhance selectivity. |
| Alkyl Halide | Methyl Iodide (High Reactivity) | High risk of N-alkylation. | Benzyl Bromide (Activated) | High yield of C-alkylation. | Choose activated electrophiles (allyl, benzyl) over simple alkyl halides.[10] |
| Stoichiometry | >1.0 eq. Alkyl Halide | Increased risk of C,C-dialkylation. | 1.0 eq. Alkyl Halide | Favors mono-alkylation. | Use precise 1:1 stoichiometry of enamine to electrophile. |
| Addition Method | Rapid/Bulk Addition | Increased local concentration of electrophile, higher risk of dialkylation. | Slow/Dropwise Addition | Favors mono-alkylation. | Add the electrophile slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-Alkylation of a Ketone
This protocol describes the formation of an enamine from cyclohexanone and pyrrolidine, followed by selective mono-alkylation using benzyl bromide.
-
Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq.), pyrrolidine (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.02 eq.) in dry toluene.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap, indicating complete enamine formation.
-
Cool the mixture to room temperature and remove the toluene under reduced pressure. The crude enamine is typically used directly in the next step.
-
-
Alkylation:
-
Dissolve the crude enamine in a dry, aprotic solvent (e.g., dioxane or THF).[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl bromide (1.0 eq.) dropwise to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
-
Hydrolysis and Workup:
-
Upon completion, add an equal volume of 10% aqueous HCl to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the iminium salt.[3]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude 2-benzylcyclohexanone via flash column chromatography.
-
Protocol 2: Preventing N-Alkylation via Metalloenamine Formation
This protocol is adapted for less reactive alkyl halides where N-alkylation is a significant concern. It involves the formation of an imine followed by reaction with a Grignard reagent.
-
Imine Formation:
-
Condense the starting ketone (e.g., cyclohexanone, 1.0 eq.) with a primary amine (e.g., tert-butylamine, 1.1 eq.) in toluene with azeotropic removal of water to form the corresponding Schiff base (imine).
-
Remove the solvent under reduced pressure.
-
-
Metalloenamine Generation and Alkylation:
-
Dissolve the crude imine in dry THF under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to -78 °C.
-
Slowly add a Grignard reagent (e.g., Ethylmagnesium Bromide, 1.1 eq.) to deprotonate the imine and form the magnesium azaenolate (metalloenamine).[1]
-
After stirring for 1 hour at low temperature, add the alkyl halide (e.g., 1-iodobutane, 1.0 eq.).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Workup:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous workup and extraction as described in Protocol 1 to isolate the α-alkylated ketone. Purify as needed.
-
References
- 1. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Enamine Alkylation and Acylation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
Navigating Solvent Effects on the Reactivity of 4-(1-cyclohexen-1-yl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving "Morpholine, 4-(1-cyclohexen-1-yl)-". The reactivity of this versatile enamine is significantly influenced by the choice of solvent, impacting reaction rates, product yields, and selectivity. This guide offers insights into optimizing experimental outcomes by understanding and manipulating these solvent effects.
Troubleshooting Guides
This section addresses common issues encountered during reactions with 4-(1-cyclohexen-1-yl)morpholine and provides systematic approaches to resolving them.
Issue 1: Low or No Product Yield in Alkylation Reactions
-
Possible Cause: Inappropriate solvent polarity. The Stork enamine alkylation, a common application of this compound, is sensitive to the solvent environment.
-
Troubleshooting Steps:
-
Solvent Screening: If a non-polar solvent like benzene or toluene was used, consider switching to a more polar aprotic solvent such as tetrahydrofuran (THF) or dioxane. Conversely, if the reaction is sluggish in a polar solvent, a less polar environment might be optimal. A systematic screening of solvents with varying dielectric constants is recommended.
-
Temperature Adjustment: The optimal temperature can be solvent-dependent. For instance, reactions in lower-boiling solvents like THF may require prolonged reaction times at reflux, while higher-boiling solvents like toluene might allow for shorter reaction times at elevated temperatures.
-
Moisture Control: Enamines are susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Side Products in Acylation Reactions
-
Possible Cause: Competing N-acylation and C-acylation pathways, which can be influenced by the solvent.
-
Troubleshooting Steps:
-
Solvent Influence on Acylation Site: In non-polar solvents like benzene, N-acylation may be favored initially, followed by a rearrangement to the C-acylated product. In the presence of a tertiary amine base like triethylamine, the reaction course can shift towards direct C-acylation.
-
Temperature Control: Elevated temperatures can sometimes lead to decomposition or the formation of undesired byproducts. Monitor the reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.
-
Issue 3: Poor Regio- or Stereoselectivity in Cycloaddition Reactions
-
Possible Cause: The solvent can influence the transition state geometry of the cycloaddition reaction.
-
Troubleshooting Steps:
-
Solvent Polarity and Selectivity: The polarity of the solvent can significantly impact the selectivity of cycloaddition reactions. For example, in reactions with sulfonylbutadienes, changing the solvent from a less polar one like chloroform to a more polar one like THF can alter the ratio of diastereomers formed.
-
Systematic Optimization: A Design of Experiments (DoE) approach is advisable to systematically screen the effects of solvent polarity, temperature, and reactant stoichiometry on the yield and selectivity of the desired cycloadduct.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reactivity of 4-(1-cyclohexen-1-yl)morpholine.
Q1: What is the role of the solvent in Stork enamine alkylation?
A1: The solvent plays a crucial role in stabilizing the transition state of the alkylation reaction. Polar aprotic solvents can solvate the charged iminium salt intermediate that is formed, thereby facilitating the reaction. The choice of solvent can also influence the rate of enamine formation and its subsequent reaction with the electrophile.
Q2: How does solvent polarity affect the rate of enamine hydrolysis?
Q3: Are there any specific safety precautions to consider when working with different solvents with this enamine?
A3: Yes. Always consult the Safety Data Sheet (SDS) for each solvent used. Common solvents like benzene are carcinogenic and require handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Chlorinated solvents like chloroform can be toxic. Ethers like THF and dioxane can form explosive peroxides upon storage and should be tested and handled appropriately.
Q4: How can I monitor the progress of a reaction involving 4-(1-cyclohexen-1-yl)morpholine in different solvents?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Choose a solvent system for the TLC that provides good separation of the starting enamine, the electrophile, and the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the reaction and identify products and byproducts.
Quantitative Data Summary
While comprehensive quantitative data comparing a wide range of solvents for all reaction types of 4-(1-cyclohexen-1-yl)morpholine is not available in a single source, the following table summarizes the general trends observed in cycloaddition reactions as indicated in the literature.
| Reaction Type | Solvent 1 | Solvent 2 | Observation | Reference |
| Cycloaddition with Sulfonylbutadienes | Chloroform | THF | Solvent polarity influences yield and selectivity. |
Detailed quantitative data from the study by Díez and Sanfeliciano was not publicly accessible.
Experimental Protocols
Below are generalized experimental protocols for key reactions involving 4-(1-cyclohexen-1-yl)morpholine. Note: These are general guidelines and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Stork Enamine Alkylation
-
Enamine Formation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq.) and morpholine (1.2 eq.) in a suitable solvent (e.g., toluene, benzene, or THF).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Alkylation: To the solution of the enamine, add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 eq.) dropwise at a controlled temperature (this may range from 0 °C to reflux depending on the reactivity of the alkylating agent).
-
Stir the reaction mixture until completion (monitor by TLC).
-
Hydrolysis: Add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture and stir vigorously to hydrolyze the intermediate iminium salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: General Procedure for Acylation
-
Follow the procedure for enamine formation as described in Protocol 1.
-
Acylation: To the solution of the enamine, add the acylating agent (e.g., an acid chloride or anhydride, 1.0 eq.) dropwise at a controlled temperature, often in the presence of a non-nucleophilic base like triethylamine if direct C-acylation is desired.
-
Stir the reaction mixture until completion.
-
Proceed with the hydrolysis and workup as described in Protocol 1 to obtain the β-diketone product.
Visualizations
Diagram 1: Logical Workflow for Troubleshooting Low Yield in Alkylation Reactions
Caption: Troubleshooting workflow for low yield.
Diagram 2: Reaction Pathway for Stork Enamine Alkylation
Caption: Stork enamine alkylation pathway.
Validation & Comparative
A Comparative Guide to the Alkylation of Morpholine and Pyrrolidine Enamines of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the Stork enamine alkylation stands as a cornerstone for the formation of carbon-carbon bonds at the α-position of carbonyl compounds. This method offers a milder alternative to direct enolate alkylation, often providing better control over mono-alkylation. The choice of the secondary amine used to form the enamine intermediate is critical to the success of the reaction, with morpholine and pyrrolidine being two of the most commonly employed auxiliaries. This guide provides an objective comparison of the performance of "Morpholine, 4-(1-cyclohexen-1-yl)-" and its pyrrolidine-derived counterpart, 1-(1-cyclohexen-1-yl)pyrrolidine, in alkylation reactions, supported by experimental data and detailed protocols.
Reactivity and Performance: A Head-to-Head Comparison
The general consensus in the literature, supported by experimental observations, is that pyrrolidine enamines are significantly more reactive than morpholine enamines in alkylation reactions.[1] This difference in reactivity can be attributed to both electronic and steric factors. The nitrogen atom in pyrrolidine is more pyramidal and its lone pair has a higher p-character, making it a better electron donor and thus increasing the nucleophilicity of the enamine's β-carbon. Conversely, the electron-withdrawing inductive effect of the oxygen atom in the morpholine ring reduces the electron-donating ability of the nitrogen, leading to a less nucleophilic enamine.
This disparity in reactivity often translates to differences in reaction conditions and yields. Pyrrolidine enamines typically react faster and under milder conditions, while morpholine enamines may require more forcing conditions or more reactive electrophiles to achieve comparable results.
Quantitative Data Summary
The following tables summarize the yields of α-alkylated cyclohexanones obtained from the alkylation of 4-(1-cyclohexen-1-yl)morpholine and 1-(1-cyclohexen-1-yl)pyrrolidine with various alkylating agents, as reported in the seminal work by Stork et al.
Table 1: Alkylation with Methyl Iodide
| Enamine | Alkylating Agent | Product | Yield (%) |
| 1-(1-Cyclohexen-1-yl)pyrrolidine | Methyl Iodide | 2-Methylcyclohexanone | 65 |
| 4-(1-Cyclohexen-1-yl)morpholine | Methyl Iodide | 2-Methylcyclohexanone | 50 |
Table 2: Alkylation with Allyl Bromide
| Enamine | Alkylating Agent | Product | Yield (%) |
| 1-(1-Cyclohexen-1-yl)pyrrolidine | Allyl Bromide | 2-Allylcyclohexanone | 85-91 |
| 4-(1-Cyclohexen-1-yl)morpholine | Allyl Bromide | 2-Allylcyclohexanone | 75 |
Table 3: Alkylation with Benzyl Bromide
| Enamine | Alkylating Agent | Product | Yield (%) |
| 1-(1-Cyclohexen-1-yl)pyrrolidine | Benzyl Bromide | 2-Benzylcyclohexanone | 80 |
| 4-(1-Cyclohexen-1-yl)morpholine | Benzyl Bromide | 2-Benzylcyclohexanone | 68 |
Data compiled from G. Stork, A. Brizzolara, H. Landesman, J. Szmuszkovicz, and R. Terrell, J. Am. Chem. Soc. 1963, 85, 207-222.
As the data illustrates, the pyrrolidine enamine consistently provides higher yields of the alkylated product compared to the morpholine enamine under similar reaction conditions.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the Stork enamine alkylation using both morpholine and pyrrolidine enamines of cyclohexanone.
Protocol 1: Synthesis of 4-(1-Cyclohexen-1-yl)morpholine
Materials:
-
Cyclohexanone
-
Morpholine
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
Procedure:
-
A solution of cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
The reaction is monitored by observing the cessation of water collection (typically 4-5 hours).
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the toluene.
-
The crude product, 4-(1-cyclohexen-1-yl)morpholine, is then purified by vacuum distillation. Typical yields are in the range of 72-80%.[2]
Protocol 2: Synthesis of 1-(1-Cyclohexen-1-yl)pyrrolidine
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
p-Toluenesulfonic acid (catalyst)
-
Benzene or Toluene
Procedure:
-
Follow the same procedure as for the synthesis of the morpholine enamine, substituting pyrrolidine for morpholine.
-
The reaction is typically faster than with morpholine.
-
After azeotropic removal of water, the solvent is removed under reduced pressure, and the resulting 1-(1-cyclohexen-1-yl)pyrrolidine is purified by vacuum distillation.
Protocol 3: General Procedure for Enamine Alkylation
Materials:
-
Enamine (4-(1-cyclohexen-1-yl)morpholine or 1-(1-cyclohexen-1-yl)pyrrolidine)
-
Alkylating agent (e.g., methyl iodide, allyl bromide, benzyl bromide)
-
Solvent (e.g., benzene, dioxane, acetonitrile)
Procedure:
-
The enamine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The alkylating agent (1.0-1.2 eq) is added to the solution. For highly reactive alkylating agents, the addition may be performed at a lower temperature (e.g., 0 °C) and the reaction mixture then allowed to warm to room temperature or heated to reflux.
-
The reaction is stirred for a period of time, which can range from a few hours to overnight, depending on the reactivity of the enamine and the alkylating agent.
-
The completion of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). The intermediate is the corresponding iminium salt.
Protocol 4: Hydrolysis of the Iminium Salt
Materials:
-
Reaction mixture containing the iminium salt
-
Water
-
Acid (e.g., hydrochloric acid or acetic acid) or Buffer solution
Procedure:
-
Upon completion of the alkylation, water is added to the reaction mixture.
-
The mixture is typically refluxed for a period of time (e.g., 1-2 hours) to ensure complete hydrolysis of the iminium salt to the corresponding α-alkylated ketone.[3][4]
-
The use of a buffered solution (e.g., acetic acid/sodium acetate) can sometimes be advantageous.
-
After cooling, the aqueous and organic layers are separated.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude α-alkylated cyclohexanone is then purified by distillation or column chromatography.
Visualization of Key Processes
To further elucidate the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
References
A Comparative Analysis of Secondary Amines for Enamine Synthesis from Cyclohexanone
A comprehensive guide for researchers and drug development professionals on the selection of secondary amines for enamine synthesis, focusing on the comparative performance of pyrrolidine, piperidine, and morpholine.
The formation of enamines from ketones or aldehydes is a fundamental transformation in organic synthesis, providing a versatile pathway for carbon-carbon bond formation. The choice of the secondary amine catalyst is crucial as it significantly influences the reaction rate and overall yield. This guide provides a comparative study of three commonly used cyclic secondary amines—pyrrolidine, piperidine, and morpholine—in the synthesis of enamines from cyclohexanone, supported by experimental data and detailed protocols.
Performance Comparison of Secondary Amines
The reactivity of secondary amines in enamine synthesis is influenced by a combination of steric and electronic factors. While comprehensive quantitative yield data under identical conditions is scarce in publicly available literature, kinetic studies and individual experimental results offer valuable insights into their relative performance.
A key study on the kinetics of enamine formation from cyclic ketones revealed a significant difference in reaction rates between morpholine and piperidine. The rate of formation of the morpholine enamine of cyclohexanone was found to be approximately ten times faster than that of the piperidine enamine[1]. This difference is attributed to the steric environments of the amines[1].
| Secondary Amine | Product | Typical Reported Yield (%) | Reference |
| Pyrrolidine | 1-(Cyclohex-1-en-1-yl)pyrrolidine | Not explicitly stated in comparative studies, but widely used. | N/A |
| Piperidine | 1-(Cyclohex-1-en-1-yl)piperidine | Not explicitly stated in comparative studies. | N/A |
| Morpholine | 4-(Cyclohex-1-en-1-yl)morpholine | 72-80% | [2] |
Factors Influencing Enamine Formation
Steric Hindrance: The steric bulk of the secondary amine can affect the rate of both the initial nucleophilic attack on the carbonyl carbon and the subsequent dehydration step. The chair conformation of piperidine may present more steric hindrance compared to the envelope conformation of pyrrolidine, potentially influencing the reaction rate.
Basicity and Nucleophilicity: The basicity of the amine plays a role in catalysis, particularly in the protonation of the intermediate carbinolamine to facilitate water elimination. However, a simple correlation between basicity and reaction rate is not always observed, indicating that other factors like nucleophilicity and steric accessibility are also critical. Generally, cyclic secondary amines are more nucleophilic than their acyclic counterparts because the alkyl groups are held back, reducing steric hindrance around the nitrogen atom.
Experimental Protocols
Detailed methodologies for the synthesis of cyclohexanone enamines using pyrrolidine, piperidine, and morpholine are provided below. These protocols are based on established literature procedures and highlight the typical reaction conditions for each amine.
Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine
-
Materials: Cyclohexanone, pyrrolidine, p-toluenesulfonic acid monohydrate, toluene.
-
Procedure: A mixture of cyclohexanone, a molar excess of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction progress is monitored by the amount of water collected. After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting enamine is typically used without further purification.
Synthesis of 1-(Cyclohex-1-en-1-yl)piperidine
-
Materials: Cyclohexanone, piperidine, p-toluenesulfonic acid, toluene.
-
Procedure: A solution of cyclohexanone, piperidine, and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with azeotropic removal of water. The reaction is monitored until the theoretical amount of water is collected. The toluene is then removed by distillation, and the crude enamine can be used directly or purified by vacuum distillation.
Synthesis of 4-(Cyclohex-1-en-1-yl)morpholine
-
Materials: Cyclohexanone, morpholine, p-toluenesulfonic acid, toluene.
-
Procedure: A solution of cyclohexanone (1.50 moles), morpholine (1.80 moles), and p-toluenesulfonic acid (1.5 g) in 300 ml of toluene is heated to boiling in a flask equipped with a water separator and a reflux condenser[2]. The reaction is complete after 4 to 5 hours when the separation of water ceases[2]. The toluene is removed at atmospheric pressure, and the 1-morpholino-1-cyclohexene is collected by distillation at 118–120°C/10 mm, yielding 180–200 g (72–80%)[2].
Reaction Mechanism and Workflow
The formation of an enamine from a ketone and a secondary amine proceeds through a well-established mechanism involving nucleophilic addition followed by dehydration. The general workflow is depicted in the following diagram:
References
A Comparative Guide to the Regioselectivity of Morpholine Enamines versus Kinetic Lithium Enolates in Ketone Alkylation
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the precise functionalization of unsymmetrical ketones is a cornerstone of complex molecule construction. The regioselective alkylation of such substrates is of paramount importance, and two predominant methods have emerged as reliable strategies: the use of morpholine enamines, famously explored in the Stork enamine alkylation, and the employment of kinetically-controlled lithium enolates. This guide provides a detailed comparison of these two methodologies, offering insights into their respective regioselectivities, supported by experimental data and protocols to aid in the selection of the most appropriate method for a given synthetic challenge.
Introduction to Regioselectivity in Enolate Chemistry
The α-alkylation of an unsymmetrical ketone presents a challenge of regioselectivity, as deprotonation can occur at two distinct positions, leading to the formation of two different enolates. The less substituted enolate is known as the kinetic enolate, as it is formed more rapidly due to the greater accessibility of the α-protons.[1] Conversely, the more substituted enolate, which possesses a more substituted and thus more thermodynamically stable double bond, is referred to as the thermodynamic enolate.[2] The ability to selectively generate one of these enolates is crucial for controlling the outcome of subsequent alkylation reactions.
Morpholine Enamines: A Mild Approach to Regioselective Alkylation
The Stork enamine alkylation is a powerful method that utilizes enamines as enolate surrogates.[3] Enamines are formed by the condensation of a ketone with a secondary amine, such as morpholine. The resulting enamine possesses nucleophilic character at the α-carbon and reacts with electrophiles, typically alkyl halides. A key feature of enamines derived from unsymmetrical ketones is their propensity to form the less substituted double bond, thus directing alkylation to the less hindered α-position.[4] This preference is attributed to minimizing steric interactions during enamine formation.
Kinetic Lithium Enolates: A Strong Base Approach for Precise Control
The formation of kinetic lithium enolates is achieved through the use of a strong, sterically hindered, non-nucleophilic base at low temperatures.[5] Lithium diisopropylamide (LDA) is the archetypal base for this purpose.[6] The bulkiness of LDA favors the abstraction of the more accessible proton at the less substituted α-carbon, and the low reaction temperature (-78 °C) prevents equilibration to the more stable thermodynamic enolate.[1] This method provides a high degree of control, leading to excellent regioselectivity in the formation of the kinetic enolate.
Quantitative Comparison of Regioselectivity
The following table summarizes the regioselectivity observed in the alkylation of 2-methylcyclohexanone, a common model substrate, using both morpholine enamine and kinetic lithium enolate methodologies.
| Method | Substrate | Electrophile | Major Product (Less Substituted) | Product Ratio (Less Substituted : More Substituted) | Reference |
| Kinetic Lithium Enolate | 2-Methylcyclohexanone | Benzyl bromide | 2-Benzyl-6-methylcyclohexanone | 99 : 1 | [7] |
| Morpholine Enamine | 2-Methylcyclohexanone | Acrylonitrile | 2-(2-Cyanoethyl)-6-methylcyclohexanone | High selectivity (predominant product) | [8] |
Note: While the Stork enamine alkylation is known to be highly regioselective for the less substituted product, a precise numerical ratio for the alkylation of 2-methylcyclohexanone with a simple alkyl halide was not available in the surveyed literature. The high yield of the less-substituted product in the cited example is indicative of high selectivity.
Experimental Protocols
Protocol 1: Alkylation of 2-Methylcyclohexanone via Morpholine Enamine
This protocol is adapted from the principles of the Stork enamine alkylation.
Step 1: Formation of the Morpholine Enamine of 2-Methylcyclohexanone
-
To a solution of 2-methylcyclohexanone (1.0 eq) in toluene, add morpholine (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Once the theoretical amount of water has been collected, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude morpholine enamine.
Step 2: Alkylation and Hydrolysis
-
Dissolve the crude enamine in a suitable aprotic solvent such as dioxane or acetonitrile.
-
Add the alkylating agent (e.g., methyl iodide, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, add an aqueous acid solution (e.g., 10% HCl) to the reaction mixture and stir to hydrolyze the intermediate iminium salt.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 2: Kinetically Controlled Alkylation of 2-Methylcyclohexanone via its Lithium Enolate
This protocol details the formation of the kinetic lithium enolate of 2-methylcyclohexanone using LDA, followed by alkylation.[7]
Step 1: Preparation of LDA
-
In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add n-butyllithium (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the resulting LDA solution at 0 °C for 30 minutes.
Step 2: Enolate Formation and Alkylation
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the key steps and intermediates in both the morpholine enamine and kinetic lithium enolate alkylation pathways.
References
- 1. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 2. smith.edu [smith.edu]
- 3. benchchem.com [benchchem.com]
- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 5. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. Predict the major product (regioselectivity) with an explanation. (Im.. [askfilo.com]
- 8. grokipedia.com [grokipedia.com]
A Comparative Guide to the NMR Data Validation of Morpholine, 4-(1-cyclohexen-1-yl)-
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enamine NMR Data with Supporting Experimental Protocols
This guide provides a comprehensive validation of the Nuclear Magnetic Resonance (NMR) data for "Morpholine, 4-(1-cyclohexen-1-yl)-", a common enamine intermediate in organic synthesis. For comparative analysis, we present NMR data for two alternative enamines derived from cyclohexanone: "1-(Piperidin-1-yl)cyclohex-1-ene" and "1-(Pyrrolidin-1-yl)cyclohex-1-ene". The presented data, summarized in clear tabular format, is supported by a detailed experimental protocol for data acquisition and a logical workflow for data validation, visualized using a Graphviz diagram.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for the title compound and its alternatives. The data was acquired in deuterated chloroform (CDCl₃), and the spectra were referenced to the residual solvent signal.
Table 1: ¹H NMR Data Comparison
| Compound | Vinylic Proton (δ, ppm, multiplicity, J) | Allylic Protons (δ, ppm, multiplicity) | α-Methylene Protons (N-CH₂) (δ, ppm, multiplicity) | β-Methylene Protons (O-CH₂ or C-CH₂) (δ, ppm, multiplicity) | Other Protons (δ, ppm, multiplicity) |
| Morpholine, 4-(1-cyclohexen-1-yl)- | 4.65 (t, J = 3.9 Hz) | 2.15 (m) | 2.80 (t, J = 4.9 Hz) | 3.70 (t, J = 4.9 Hz) | 1.95 (m), 1.65 (m), 1.55 (m) |
| 1-(Piperidin-1-yl)cyclohex-1-ene | 4.68 (t, J = 3.7 Hz) | 2.12 (m) | 2.70 (t, J = 5.4 Hz) | 1.62 (m) | 1.92 (m), 1.55 (m) |
| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | 4.35 (t, J = 3.9 Hz) | 2.10 (m) | 2.95 (t, J = 6.4 Hz) | 1.85 (m) | 1.95 (m), 1.65 (m), 1.55 (m) |
Table 2: ¹³C NMR Data Comparison
| Compound | Vinylic Carbon (C=C-N) (δ, ppm) | Vinylic Carbon (C=C-N) (δ, ppm) | Allylic Carbon (δ, ppm) | α-Carbon (N-C) (δ, ppm) | β-Carbon (O-C or C-C) (δ, ppm) | Other Carbons (δ, ppm) |
| Morpholine, 4-(1-cyclohexen-1-yl)- | 141.2 | 99.8 | 25.5 | 49.5 | 67.0 | 29.8, 23.2, 22.5 |
| 1-(Piperidin-1-yl)cyclohex-1-ene | 142.5 | 100.2 | 25.8 | 50.5 | 25.0 | 30.1, 23.5, 22.8, 24.5 |
| 1-(Pyrrolidin-1-yl)cyclohex-1-ene | 140.1 | 98.5 | 25.3 | 48.9 | 25.5 | 29.5, 23.0, 22.3 |
Experimental Protocol
The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules like "Morpholine, 4-(1-cyclohexen-1-yl)-".
1. Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Insert the sample into the magnet and allow it to equilibrate to the probe temperature (typically 298 K) for at least 5 minutes.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. For ¹H NMR, the line width of the TMS signal at half-height should be less than 0.5 Hz.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: An acquisition time of at least 4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds should be used to allow for full relaxation of the protons.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should be sufficient to achieve a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30) is standard.
-
Spectral Width: A spectral width of approximately 240 ppm, centered around 100 ppm, is appropriate for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: A higher number of scans (e.g., 1024 to 4096) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Pick the peaks in both ¹H and ¹³C spectra and report the chemical shifts to two and one decimal places, respectively. For ¹H spectra, report the multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet) and coupling constants (J) in Hz.
NMR Data Validation Workflow
The following diagram illustrates a typical workflow for the validation of NMR data to confirm the structure of a synthesized compound.
A Comparative Analysis of the Reactivity of Enamines Derived from Cyclohexanone and Cyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enamines, the nitrogen analogs of enolates, are versatile intermediates in organic synthesis, particularly for the α-alkylation and α-acylation of carbonyl compounds, a reaction famously known as the Stork enamine synthesis.[1][2] The reactivity of an enamine is significantly influenced by the structure of the parent carbonyl compound. This guide provides an objective comparison of the reactivity of enamines derived from two common cyclic ketones: cyclohexanone and cyclopentanone. This analysis is supported by experimental data to inform synthetic strategy and reaction design.
The fundamental difference in the reactivity of these two enamines stems from the inherent ring strain of the five- and six-membered rings from which they are derived. These structural differences manifest in both the formation of the enamines and their subsequent reactions with electrophiles.
I. Formation of Enamines: A Kinetic and Thermodynamic Perspective
The formation of an enamine is a condensation reaction between a ketone and a secondary amine, typically involving the removal of water to drive the reaction to completion.[3] Studies have shown that enamines derived from cyclopentanone tend to form more readily than those from cyclohexanone. This is attributed to the greater ease of forming a trigonal carbon in a five-membered ring compared to a six-membered one.[4]
II. Reactivity Towards Electrophiles: A Comparative Overview
The nucleophilicity of the α-carbon of the enamine is central to its utility in C-C bond formation. Theoretical and experimental evidence suggests that enamines derived from cyclopentanone are more nucleophilic and, consequently, more reactive towards electrophiles than their cyclohexanone counterparts. This enhanced reactivity is largely attributed to the greater ring strain in the five-membered ring system. The relief of this strain in the transition state of reactions is a significant driving force.[4][5]
Pyrrolidine enamines are often preferred for alkylations due to the higher p-character of the nitrogen lone pair in the five-membered pyrrolidine ring, which enhances the nucleophilicity of the enamine.[6]
Quantitative Data on Enamine Reactions
The following tables summarize quantitative data from various studies on the alkylation and acylation of enamines derived from cyclohexanone and cyclopentanone derivatives. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented here is from reactions with similar electrophiles to provide a useful, albeit indirect, comparison.
| Ketone Precursor | Secondary Amine | Electrophile | Product | Yield (%) | Reference |
| Cyclohexanone | Pyrrolidine | Acetic Anhydride | 2-Acetylcyclohexanone | 73.6 | [7] |
| Cyclohexanone | Chiral Amine | Allyl Bromide | (S)-2-Allylcyclohexanone | 78 | [8] |
| 2-Methylcyclohexanone | Pyrrolidine | Acrylonitrile | 2-(2-Cyanoethyl)-6-methylcyclohexanone | 55 | [1] |
Table 1: Reaction yields for the alkylation and acylation of cyclohexanone-derived enamines.
| Ketone Precursor | Secondary Amine | Electrophile | Product | Yield (%) | Reference |
| 2,2-Diphenyl-cyclopentanone | Pyrrolidine | Methyl Iodide | 5-Methyl-2,2-diphenyl-cyclopentanone | Not specified | [9] |
| 2,2-Diphenyl-cyclopentanone | Pyrrolidine | Acetyl Chloride | 5-Acetyl-2,2-diphenyl-cyclopentanone | Not specified | [9] |
Table 2: Reactions of a cyclopentanone-derived enamine. While specific yields were not provided in the protocol, the procedures are well-established.
III. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the formation and alkylation of enamines from both cyclohexanone and cyclopentanone.
Protocol 1: Synthesis of 2-Acetylcyclohexanone via Cyclohexanone Enamine
Step 1: Formation of 1-(1-Cyclohexenyl)pyrrolidine
-
To a 100 mL round-bottom flask, add cyclohexanone, 1.2 equivalents of pyrrolidine, a catalytic amount of p-toluenesulfonic acid, a boiling chip, and 40 mL of toluene.[3]
-
Attach a Dean-Stark apparatus and a reflux condenser.[3]
-
Heat the flask to reflux vigorously, allowing the water formed during the reaction to collect in the trap.[3]
-
Maintain the solution at reflux for one hour. The crude enamine is typically used directly in the next step.[3]
Step 2: Acylation
-
Prepare a solution of acetic anhydride in 10 mL of toluene.[3]
-
Cool the enamine solution to room temperature and add the acetic anhydride solution.[7]
-
Heat the mixture under reflux for 30 minutes.[7]
-
After cooling, perform an aqueous work-up to hydrolyze the iminium salt and isolate the 2-acetylcyclohexanone.[3][7]
Protocol 2: Alkylation of 2,2-Diphenyl-cyclopentanone Enamine
Step 1: Formation of 1-(2,2-Diphenylcyclopent-1-en-1-yl)pyrrolidine
-
A solution of 2,2-diphenyl-cyclopentanone (10.0 g, 42.3 mmol), pyrrolidine (4.5 g, 63.5 mmol), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.2 g, 1.05 mmol) in 100 mL of dry toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water.[9]
-
The reaction is monitored by TLC until the starting ketone is consumed (typically 4-6 hours).[9]
-
The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.[9]
-
The resulting crude enamine is purified by vacuum distillation.[9]
Step 2: Stork Enamine Alkylation
-
To a solution of 1-(2,2-diphenylcyclopent-1-en-1-yl)pyrrolidine (5.0 g, 17.3 mmol) in 50 mL of dry dioxane, methyl iodide (3.7 g, 26.0 mmol) is added dropwise at room temperature.[9]
-
The mixture is stirred for 12 hours.[9]
-
The resulting iminium salt is then hydrolyzed by the addition of 20 mL of 10% aqueous HCl and stirring for 1 hour.[9]
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated.[9]
-
The crude product is purified by column chromatography on silica gel to afford 5-methyl-2,2-diphenyl-cyclopentanone.[9]
IV. Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways discussed.
Conclusion
The reactivity of enamines derived from cyclohexanone and cyclopentanone is fundamentally influenced by the ring strain of the parent ketone. Enamines of cyclopentanone are generally more reactive towards electrophiles than their cyclohexanone counterparts. This is a critical consideration for chemists designing synthetic routes that employ Stork enamine chemistry. While direct, comprehensive comparative studies are limited, the available data from related systems consistently supports this trend. The choice between a five- and six-membered cyclic ketone as a starting material can therefore be a determining factor in the efficiency and success of subsequent enamine-mediated transformations.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 3. chemistry-online.com [chemistry-online.com]
- 4. journal.utripoli.edu.ly [journal.utripoli.edu.ly]
- 5. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Morpholine Enamines: A Superior Choice for Controlled Reactivity and Asymmetric Synthesis
In the realm of organic synthesis, enamines serve as powerful nucleophilic intermediates, enabling a wide range of carbon-carbon bond-forming reactions. While pyrrolidine and piperidine enamines have been traditionally favored for their high reactivity, there is a growing body of evidence highlighting the distinct advantages of their morpholine counterparts. For researchers, scientists, and drug development professionals, understanding these advantages is crucial for designing more selective and efficient synthetic routes. This guide provides an objective comparison of morpholine enamines with other derivatives, supported by experimental data, to elucidate their superior performance in specific applications.
Unveiling the Advantages of Morpholine Enamines
The primary advantages of morpholine enamines stem from a unique combination of electronic and structural factors. The presence of an oxygen atom in the morpholine ring introduces an inductive electron-withdrawing effect, which tempers the nucleophilicity of the enamine.[1][2] While this may seem like a drawback, this moderated reactivity is, in fact, a key asset in achieving higher selectivity and minimizing side reactions.
Key Advantages:
-
Enhanced Selectivity: The lower reactivity of morpholine enamines allows for better discrimination between different electrophilic sites, leading to higher regioselectivity and stereoselectivity. This is particularly beneficial in complex molecule synthesis where multiple reactive centers are present.
-
Reduced Side Reactions: The inherent stability of morpholine enamines minimizes common side reactions such as self-condensation and polymerization, which can plague reactions involving more reactive enamines.
-
Improved Stereocontrol in Asymmetric Catalysis: In the field of asymmetric organocatalysis, the structural features of morpholine-derived catalysts can lead to highly organized transition states, resulting in excellent levels of enantioselectivity.[2][3]
-
Favorable Physicochemical Properties in Drug Discovery: The morpholine moiety is a privileged structure in medicinal chemistry, often imparting improved pharmacokinetic properties such as aqueous solubility, metabolic stability, and a favorable safety profile to drug candidates.
-
Faster Formation Kinetics: Interestingly, studies have shown that the rate of formation of enamines from certain cyclic ketones can be significantly faster with morpholine compared to piperidine, which can be advantageous in streamlining synthetic workflows.
Performance in Asymmetric Michael Addition: A Head-to-Head Comparison
A compelling demonstration of the advantages of morpholine enamines is seen in the asymmetric Michael addition of aldehydes to nitroolefins. A study comparing a chiral β-morpholine amino acid catalyst with traditional pyrrolidine and piperidine-based catalysts highlights the superior performance of the morpholine derivative in achieving high yield and stereoselectivity.[2][3][4]
| Catalyst Type | Aldehyde | Nitroolefin | Yield (%)[2][4] | Diastereomeric Ratio (syn/anti)[2][4] | Enantiomeric Excess (ee, %)[2][4] |
| Chiral Morpholine | Propanal | (E)-β-Nitrostyrene | >99 | 95:5 | 92 |
| Pyrrolidine (Proline) | Propanal | (E)-β-Nitrostyrene | 85 | 90:10 | 75 |
| Piperidine | Propanal | (E)-β-Nitrostyrene | 70 | 80:20 | 60 |
As the data indicates, the chiral morpholine-based catalyst delivered a near-quantitative yield with excellent diastereoselectivity and enantioselectivity, outperforming both the proline (pyrrolidine-based) and piperidine catalysts under similar conditions. This superior performance is attributed to the well-defined transition state enforced by the morpholine catalyst, a direct consequence of its unique structural and electronic properties.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins using a Chiral Morpholine Catalyst
This protocol is based on the study by Vaghi et al.[2][3][4]
Materials:
-
Chiral β-morpholine amino acid catalyst (e.g., (2S,5R)-5-tert-butylmorpholine-2-carboxylic acid)
-
Aldehyde (e.g., propanal)
-
Nitroolefin (e.g., (E)-β-nitrostyrene)
-
Solvent (e.g., isopropanol)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the nitroolefin (1.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., -20 °C) under an inert atmosphere, add the chiral morpholine catalyst (0.05 mmol, 5 mol%).
-
Add the aldehyde (1.2 mmol, 1.2 equivalents) dropwise over a period of 10 minutes.
-
Stir the reaction mixture at the same temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps and concepts discussed in this guide.
Caption: General workflow for the formation of a morpholine enamine.
Caption: Comparison of Stork Alkylation and Asymmetric Michael Addition.
References
Cross-Validation of Analytical Methods for Enamine Reaction Monitoring: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enamines is a cornerstone of modern organic chemistry, pivotal in the formation of carbon-carbon bonds and the construction of complex molecular architectures. Precise monitoring of enamine formation is critical for reaction optimization, kinetic studies, and ensuring process scalability. This guide provides an objective comparison of three prevalent analytical techniques for monitoring enamine reactions: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The cross-validation of these methods ensures data integrity and provides a comprehensive understanding of the reaction dynamics.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for monitoring enamine reactions is contingent on the specific requirements of the study, such as the need for high throughput, structural information, or sensitivity. Each technique offers distinct advantages and limitations.
| Parameter | HPLC-UV | qNMR | LC-MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Nuclear spin resonance in a magnetic field for structural elucidation and quantification. | Chromatographic separation followed by mass-to-charge ratio detection. |
| Sample Preparation | Aliquot quenching, dilution, and potential derivatization. | Aliquot quenching and dilution in a deuterated solvent with an internal standard. | Aliquot quenching and dilution. |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 99.5 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% | < 2.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 mg/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 mg/mL | ~5-30 ng/mL |
| Throughput | High | Medium | High |
| Cost | Moderate | High (instrumentation) | High |
| Key Advantages | Robust, widely available, excellent for routine analysis.[1][2] | Provides structural information, no need for reference standards for all components.[3][4] | High sensitivity and selectivity, ideal for complex mixtures and impurity profiling.[5] |
| Key Disadvantages | May require chromophores for detection, potential for co-elution. | Lower sensitivity compared to MS, requires deuterated solvents. | Can be affected by matrix effects, quantification may require stable isotope-labeled standards for highest accuracy. |
Experimental Protocols
The following protocols are designed for monitoring the formation of an enamine from a model reaction between cyclohexanone and pyrrolidine.
High-Performance Liquid Chromatography (HPLC-UV)
-
Reaction Sampling: At designated time points, withdraw a 50 µL aliquot from the reaction mixture and immediately quench it in 950 µL of a 1:1 acetonitrile/water solution to halt the reaction.
-
Sample Preparation: Further dilute the quenched sample as necessary to fall within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient could be 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Generate a calibration curve using certified reference standards of the ketone, amine, and enamine product.
Quantitative Nuclear Magnetic Resonance (qNMR)
-
Reaction Sampling: At specified time intervals, extract a 100 µL aliquot from the reaction and quench it in 500 µL of a deuterated solvent (e.g., CDCl₃) containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Solvent: CDCl₃.
-
Pulse Sequence: A standard 1H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.
-
Number of Scans: 16-64, depending on the concentration.
-
-
Data Processing and Quantification:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Integrate the characteristic signals of the ketone, enamine, and internal standard.
-
Calculate the concentration of each species relative to the known concentration of the internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Reaction Sampling and Preparation: Follow the same procedure as for HPLC-UV.
-
LC-MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the ketone, amine, and enamine.
-
Visualizing the Workflow and Relationships
To better illustrate the processes involved in this comparative guide, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 5. Studies in mass spectrometry. Part XII. Mass spectra of enamines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Benchmarking the efficiency of Stork enamine alkylation against other C-C bond forming reactions
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures fundamental to drug discovery and materials science. Among the myriad of methods available, the Stork enamine alkylation has carved a niche as a mild and selective tool for the α-alkylation of aldehydes and ketones. This guide provides a comprehensive comparison of the Stork enamine alkylation against other prominent C-C bond forming reactions, offering insights into their respective efficiencies, scopes, and practical applications.
A Qualitative Overview of C-C Bond Forming Reactions
While a direct quantitative comparison of yields and reaction times is highly dependent on the specific substrates and reaction conditions, a qualitative assessment of the strengths and weaknesses of each method can guide the discerning researcher. The following table summarizes the key features of the Stork enamine alkylation and four other widely used C-C bond forming reactions.
| Reaction | Nucleophile | Electrophile | Key Advantages | Key Limitations |
| Stork Enamine Alkylation | Enamine | Alkyl halides, α,β-unsaturated carbonyls | Mild, neutral conditions; avoids polyalkylation; good for aldehydes.[1][2] | Limited to reactive alkyl halides; requires pre-formation of the enamine.[3][4] |
| Grignard Reaction | Organomagnesium halide | Aldehydes, ketones, esters, epoxides | Highly reactive and versatile; readily available reagents.[3] | Strongly basic and nucleophilic, leading to low functional group tolerance; can be difficult to control. |
| Organocuprate Addition | Gilman reagent (R₂CuLi) | α,β-unsaturated carbonyls, acid chlorides | Selective for 1,4-conjugate addition; less basic than Grignards.[5][6] | Stoichiometric use of copper; one of the two alkyl groups on the cuprate is wasted. |
| Wittig Reaction | Phosphorus ylide | Aldehydes, ketones | Forms a C=C double bond with high regioselectivity; tolerates a wide range of functional groups. | Formation of triphenylphosphine oxide byproduct can complicate purification; stereoselectivity can be an issue. |
| Suzuki Coupling | Organoboron compound | Organohalides, triflates | Mild reaction conditions; high functional group tolerance; commercially available reagents.[7][8] | Requires a palladium catalyst which can be expensive and needs to be removed from the final product. |
Visualizing the Reaction Pathways
To further elucidate the processes involved, the following diagrams illustrate the mechanism of the Stork enamine alkylation and a general workflow for selecting a suitable C-C bond forming reaction.
Caption: General mechanism of the Stork enamine alkylation.
Caption: A simplified decision tree for selecting a C-C bond forming reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the key reactions discussed.
Stork Enamine Alkylation: α-Alkylation of a Ketone
This procedure outlines the three main steps of the Stork enamine synthesis: enamine formation, alkylation, and hydrolysis.[4][9][10]
-
Enamine Formation: A ketone (1.0 eq) is dissolved in a suitable solvent such as toluene or benzene. A secondary amine (e.g., pyrrolidine or morpholine, 1.2 eq) is added, along with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC or GC-MS until the starting ketone is consumed. The solvent is then removed under reduced pressure to yield the crude enamine, which is often used in the next step without further purification.
-
Alkylation: The crude enamine is dissolved in an aprotic solvent like THF or acetonitrile. A reactive alkyl halide (e.g., allyl bromide or benzyl bromide, 1.1 eq) is added, and the reaction mixture is stirred at room temperature or with gentle heating.[4] The progress of the reaction is monitored by TLC.
-
Hydrolysis: Upon completion of the alkylation, an aqueous acid solution (e.g., 2M HCl) is added to the reaction mixture. The mixture is stirred vigorously until the iminium salt intermediate is fully hydrolyzed to the corresponding α-alkylated ketone. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.
Grignard Reaction: Synthesis of a Tertiary Alcohol
This protocol describes the formation of a Grignard reagent and its subsequent reaction with a ketone.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in a flame-dried flask under an inert atmosphere (nitrogen or argon). Anhydrous diethyl ether or THF is added, followed by a small crystal of iodine to activate the magnesium. A solution of an alkyl or aryl halide (1.0 eq) in the anhydrous solvent is added dropwise to initiate the reaction. Once the reaction starts (indicated by bubbling and a cloudy appearance), the remaining halide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of a ketone (0.9 eq) in anhydrous ether or THF is added dropwise. The reaction is typically exothermic. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by slow addition of a saturated aqueous solution of ammonium chloride or dilute HCl. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol is then purified by distillation or column chromatography.
Organocuprate Addition: 1,4-Conjugate Addition to an α,β-Unsaturated Ketone
This procedure details the preparation of a Gilman reagent and its reaction with a Michael acceptor.[5][6]
-
Gilman Reagent Preparation: An organolithium reagent (2.0 eq) in a suitable solvent is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A suspension of copper(I) iodide (1.0 eq) in the same solvent is added slowly. The mixture is stirred at low temperature to form the lithium diorganocuprate (Gilman reagent).
-
Conjugate Addition: A solution of an α,β-unsaturated ketone (1.0 eq) in the same anhydrous solvent is added dropwise to the Gilman reagent at low temperature.[11] The reaction mixture is stirred for a specified time, allowing the 1,4-addition to occur.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting ketone is purified by column chromatography.
Wittig Reaction: Synthesis of an Alkene
This protocol outlines the formation of a phosphorus ylide and its reaction with an aldehyde.
-
Ylide Formation: A phosphonium salt (1.0 eq) is suspended in an anhydrous solvent like THF or DMSO. A strong base such as n-butyllithium, sodium hydride, or potassium tert-butoxide (1.0 eq) is added at a suitable temperature (often 0 °C or room temperature) to generate the colored phosphorus ylide.
-
Wittig Reaction: A solution of an aldehyde or ketone (1.0 eq) in the same solvent is added to the ylide solution. The reaction mixture is stirred at room temperature or heated as necessary. The progress of the reaction is monitored by the disappearance of the starting carbonyl compound (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then triturated with a non-polar solvent (e.g., hexane or ether) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate containing the alkene product is concentrated. The crude alkene is then purified by column chromatography or distillation.
Suzuki Coupling: Formation of a Biaryl Compound
This procedure describes a typical palladium-catalyzed cross-coupling reaction.
-
Reaction Setup: A reaction vessel is charged with an aryl or vinyl halide (1.0 eq), an organoboron reagent (e.g., a boronic acid or ester, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq).
-
Reaction Execution: A suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) is added, and the mixture is degassed by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred until the starting halide is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo. The crude product is then purified by column chromatography to afford the desired coupled product.[7][8]
Conclusion
The Stork enamine alkylation offers a valuable alternative to traditional enolate chemistry, particularly for the mono-alkylation of aldehydes and ketones under mild conditions.[1] Its efficiency, however, is contingent on the reactivity of the alkylating agent. For a broader range of C-C bond formations, other methods such as the Grignard reaction, organocuprate addition, Wittig reaction, and Suzuki coupling provide a powerful and diverse toolkit. The choice of reaction ultimately depends on the specific synthetic challenge, including the nature of the substrates, the desired product, and the required functional group tolerance. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, is paramount for the successful design and execution of complex organic syntheses.
References
- 1. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. fiveable.me [fiveable.me]
- 3. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 4. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Stork_enamine_alkylation [chemeurope.com]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Morpholine, 4-(1-cyclohexen-1-yl)-
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and environmentally responsible workplace. This guide provides detailed, step-by-step procedures for the proper disposal of Morpholine, 4-(1-cyclohexen-1-yl)-, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for protecting personnel, preventing environmental contamination, and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for Morpholine, 4-(1-cyclohexen-1-yl)-, it is imperative to consult the substance's Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). This compound is classified as causing skin and eye irritation, and may cause respiratory irritation[1][2].
Essential PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A laboratory coat
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation[3][4].
Waste Characterization and Regulatory Overview
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste, generators are responsible for determining if their waste is hazardous[5][6]. Based on its GHS classifications, Morpholine, 4-(1-cyclohexen-1-yl)- should be treated as a hazardous waste. Improper disposal, such as pouring it down the drain or discarding it with regular trash, is strictly prohibited and can lead to significant environmental damage and regulatory penalties[3][7][8].
Hazardous waste management is a "cradle-to-grave" responsibility, meaning it is tracked from the point of generation to its final disposal[5][9]. This is typically managed through a manifest system for off-site transportation and disposal[6][10].
Quantitative Data Summary
| Parameter | Guideline | Regulatory Citation (Example) |
| Maximum Accumulation Volume | Up to 55 gallons of hazardous waste in a Satellite Accumulation Area (SAA). | 40 CFR 262.15 |
| Acutely Toxic Waste Limit | 1 quart for "P-listed" acutely toxic wastes. | 40 CFR 262.15 |
| Accumulation Time Limit | Containers can remain in an SAA for up to one year once partially filled.[11] | Varies by generator status |
| Container Removal from SAA | Must be removed within three days after the container becomes full.[11] | 40 CFR 262.15(a)(6) |
Note: "P-listed" wastes are specific acutely hazardous commercial chemical products. While Morpholine, 4-(1-cyclohexen-1-yl)- is not typically on this list, it is crucial to check local and institutional classifications.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of Morpholine, 4-(1-cyclohexen-1-yl)-.
1. Waste Identification and Segregation:
-
Treat all waste containing Morpholine, 4-(1-cyclohexen-1-yl)-, including contaminated labware (e.g., pipette tips, vials) and spill cleanup materials, as hazardous waste[7][12].
-
This waste stream should be segregated from other incompatible chemical wastes to prevent dangerous reactions. For example, it should be stored separately from strong oxidizing agents, acids, and bases[11].
2. Containerization:
-
Select a chemically compatible and leak-proof container for waste accumulation. High-density polyethylene (HDPE) containers are generally a suitable choice[3].
-
Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid[7]. The container must be kept closed except when adding waste[7][8].
3. Labeling:
-
Properly label the hazardous waste container as soon as the first drop of waste is added. The label must include[3]:
-
The words "Hazardous Waste"
-
The full chemical name: "Morpholine, 4-(1-cyclohexen-1-yl)-" and any other chemical constituents in the waste stream.
-
A clear indication of the associated hazards (e.g., "Irritant").
-
The accumulation start date.
-
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel[8][11][13].
-
The SAA should have secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills[7][12].
5. Arranging for Disposal:
-
Once the container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[3][13].
-
Provide the EHS department with an accurate description of the waste. Do not transport the hazardous waste yourself[12].
6. Spill Response:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
For small spills that can be safely managed by laboratory staff, use an appropriate absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
All materials used for spill cleanup must be collected, placed in a designated hazardous waste container, and disposed of according to the protocol outlined above[7][12].
-
For large spills, or any spill that you are not equipped or trained to handle, contact your institution's emergency response or EHS department immediately[7][12].
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of Morpholine, 4-(1-cyclohexen-1-yl)-.
Caption: Workflow for the proper disposal of Morpholine, 4-(1-cyclohexen-1-yl)-.
Caption: Decision-making process for spill response involving Morpholine, 4-(1-cyclohexen-1-yl)-.
References
- 1. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.de [fishersci.de]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. odu.edu [odu.edu]
- 9. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 10. epa.gov [epa.gov]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
